Product packaging for 3-Bromo-4-methoxy-1-naphthonitrile(Cat. No.:)

3-Bromo-4-methoxy-1-naphthonitrile

Cat. No.: B11857751
M. Wt: 262.10 g/mol
InChI Key: JUQCYJZWNHVNAJ-UHFFFAOYSA-N
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Description

3-Bromo-4-methoxy-1-naphthonitrile is a useful research compound. Its molecular formula is C12H8BrNO and its molecular weight is 262.10 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8BrNO B11857751 3-Bromo-4-methoxy-1-naphthonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8BrNO

Molecular Weight

262.10 g/mol

IUPAC Name

3-bromo-4-methoxynaphthalene-1-carbonitrile

InChI

InChI=1S/C12H8BrNO/c1-15-12-10-5-3-2-4-9(10)8(7-14)6-11(12)13/h2-6H,1H3

InChI Key

JUQCYJZWNHVNAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C2=CC=CC=C21)C#N)Br

Origin of Product

United States

Foundational & Exploratory

Synthesis of 3-Bromo-4-methoxy-1-naphthonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthetic Pathway: Electrophilic Bromination

The synthesis of 3-Bromo-4-methoxy-1-naphthonitrile can be envisioned as a single-step electrophilic aromatic substitution reaction. The starting material, 4-methoxy-1-naphthonitrile, possesses a methoxy group at the C4 position, which strongly activates the aromatic ring towards electrophilic attack. The most probable position for bromination is ortho to the activating methoxy group, at the C3 position. The cyano group at C1 is a deactivating group and will have a lesser influence on the regioselectivity of the reaction.

A common and effective method for such a transformation is the use of a brominating agent like N-Bromosuccinimide (NBS) or molecular bromine (Br₂) in a suitable solvent.

Experimental Protocol

This section provides a detailed experimental procedure for the proposed synthesis of this compound from 4-methoxy-1-naphthonitrile.

Materials:

  • 4-Methoxy-1-naphthonitrile

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or Acetic Acid (CH₃COOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (if using Br₂)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or under an inert atmosphere of nitrogen if moisture-sensitive), dissolve 4-methoxy-1-naphthonitrile (1.0 equivalent) in a suitable solvent such as dichloromethane or acetic acid.

  • Reagent Addition: Slowly add N-Bromosuccinimide (1.0-1.2 equivalents) portion-wise to the stirred solution at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). If using molecular bromine, it should be added dropwise as a solution in the reaction solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting material. Gentle heating may be applied if the reaction is sluggish.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If acetic acid is used as the solvent, carefully pour the reaction mixture into ice-water and extract with a suitable organic solvent like ethyl acetate.

    • If dichloromethane is the solvent, wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution (to quench any remaining bromine), and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude material can then be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative parameters for the proposed synthesis.

ParameterValue
Starting Material4-Methoxy-1-naphthonitrile
Brominating AgentN-Bromosuccinimide (NBS)
Molar Ratio (Substrate:NBS)1 : 1.1
SolventDichloromethane (CH₂Cl₂)
TemperatureRoom Temperature (approx. 25 °C)
Reaction Time4-8 hours (monitored by TLC)
Expected Yield 70-85% (Estimated based on similar reactions)

Note: The expected yield is an estimation based on analogous bromination reactions of activated aromatic compounds and has not been experimentally confirmed for this specific substrate.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve Dissolve 4-methoxy-1-naphthonitrile in Dichloromethane Add_NBS Add N-Bromosuccinimide (portion-wise) Dissolve->Add_NBS Stir Stir at Room Temperature (Monitor by TLC) Add_NBS->Stir Wash_NaHCO3 Wash with sat. NaHCO3 Stir->Wash_NaHCO3 Reaction Complete Wash_Na2S2O3 Wash with sat. Na2S2O3 Wash_NaHCO3->Wash_Na2S2O3 Wash_Brine Wash with Brine Wash_Na2S2O3->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Column_Chromatography Column Chromatography (Silica gel, Hexane/EtOAc) Concentrate->Column_Chromatography Crude Product Final_Product This compound Column_Chromatography->Final_Product

Caption: Proposed experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-methoxy-1-naphthonitrile and its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methoxy-1-naphthonitrile is a substituted aromatic nitrile possessing a naphthalene core. The unique combination of a bromine atom, a methoxy group, and a nitrile function on the rigid bicyclic scaffold suggests its potential as a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitrile and bromine, coupled with the electron-donating methoxy group, creates a distinct electronic profile that could be exploited in the design of novel bioactive molecules and functional materials. This document aims to provide a detailed technical overview of its anticipated chemical and physical properties by drawing parallels with closely related and well-characterized molecules.

Physicochemical Properties

The properties of this compound are predicted based on data available for its benzonitrile and phenylacetonitrile analogs.

Table 1: General and Physicochemical Properties
Property3-Bromo-4-methoxybenzonitrile3-Bromo-4-methoxyphenylacetonitrile
CAS Number 117572-79-9[1][2]772-59-8[3][4]
Molecular Formula C₈H₆BrNO[1]C₉H₈BrNO[3][4]
Molecular Weight 212.04 g/mol [1]226.07 g/mol [5]
Appearance White to off-white solid[2]White to cream to yellow crystals or powder[3][4]
Melting Point 122-124 °C[2][6]50-53 °C[5]
Boiling Point 282.8±20.0 °C (Predicted)[6]175-178 °C (6 mmHg)[5]
Solubility Soluble in methanol[6]Soluble in Methanol[7]
Density 1.56±0.1 g/cm³ (Predicted)[6]1.45 g/cm³[7]
Table 2: Computed Properties
Property3-Bromo-4-methoxybenzonitrile3-Bromo-4-methoxyphenylacetonitrile
XLogP3 2.3[1]2.52378[7]
Hydrogen Bond Acceptor Count 22
Refractive Index 1.584[6]1.555[7]
Vapor Pressure 0.00328 mmHg at 25°C[6]0.000245 mmHg at 25°C[7]
Flash Point 124.9±21.8 °C[6]150 °C[7]

Spectroscopic Data

While specific spectra for this compound are unavailable, 1H NMR data for the related compound 3-Bromo-4-hydroxybenzonitrile can provide some insight into the expected aromatic proton signals.

  • 3-Bromo-4-hydroxybenzonitrile (1H NMR): The proton NMR spectrum of this compound would show characteristic signals in the aromatic region, with chemical shifts and coupling constants influenced by the bromine, hydroxyl, and nitrile substituents on the benzene ring.[8]

Experimental Protocols

Hypothetical Synthesis of this compound

The following proposed synthesis is adapted from the known procedure for a structural isomer, 3-Bromo-7-methoxy-1-naphthonitrile.[9] This protocol serves as a potential starting point for the synthesis of the target compound, likely requiring optimization of reagents and reaction conditions.

Reaction Scheme:

A potential precursor, such as a dibrominated methoxy-naphthonitrile, could undergo selective debromination to yield the target compound.

Materials:

  • 3,X-Dibromo-4-methoxy-1-naphthonitrile (hypothetical starting material)

  • Tin (II) chloride dihydrate (SnCl₂·2H₂O)

  • Acetic acid (CH₃COOH)

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • A slurry of the dibrominated starting material and Tin (II) chloride dihydrate is prepared in acetic acid.

  • Concentrated HCl is added dropwise to the heated mixture (e.g., 100 °C) over a period of 2 hours.

  • The reaction mixture is stirred at an elevated temperature for several hours to ensure complete reaction.

  • The reaction progress would be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the product would be isolated through standard workup procedures, which may include quenching the reaction, extraction with an organic solvent, washing, drying, and purification by column chromatography or recrystallization.

Visualizations

Logical Relationship Diagram

This diagram illustrates the relationship between the target compound and the analogs from which data has been compiled.

G Target This compound (Target Compound - Data Inferred) Analog1 3-Bromo-4-methoxybenzonitrile (Physicochemical Data Source) Target->Analog1 Structural Analog Analog2 3-Bromo-4-methoxyphenylacetonitrile (Physicochemical Data Source) Target->Analog2 Structural Analog Isomer 3-Bromo-7-methoxy-1-naphthonitrile (Synthetic Protocol Source) Target->Isomer Structural Isomer

Caption: Relationship between the target compound and its data sources.

Hypothetical Synthesis Workflow

This diagram outlines the key steps in the proposed synthesis of this compound.

G Start Starting Material (Dibromo-methoxy-naphthonitrile) Reaction Reaction (Heating and Stirring) Start->Reaction Reagents Reagents (SnCl2, Acetic Acid, HCl) Reagents->Reaction Workup Workup (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Final Product (this compound) Purification->Product

Caption: Proposed workflow for the synthesis of the target compound.

Safety Information

The safety profile of this compound has not been established. However, based on its structural analogs, the following hazards should be considered. 3-Bromo-4-methoxybenzonitrile is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this class of compounds. All work should be conducted in a well-ventilated fume hood.

Conclusion

While direct experimental data for this compound remains elusive, this technical guide provides a robust, data-driven estimation of its chemical properties and a viable synthetic strategy based on established chemistry for related molecules. The presented information serves as a valuable resource for researchers and scientists interested in exploring the potential of this and similar substituted naphthonitrile compounds in drug discovery and materials science. Further experimental work is warranted to fully elucidate the properties and reactivity of this novel compound.

References

spectral data of 3-Bromo-4-methoxy-1-naphthonitrile (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide offers an in-depth look at the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Bromo-4-methoxybenzonitrile. It includes detailed experimental protocols for these analytical techniques and a visual workflow for spectral data acquisition and analysis.

Spectral Data of 3-Bromo-4-methoxybenzonitrile

The following tables summarize the key spectral data for 3-Bromo-4-methoxybenzonitrile, providing a quantitative overview for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.84d2.2H-2
7.59dd8.6, 2.2H-6
7.06d8.6H-5
3.92s--OCH₃

¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
160.2C-4
135.5C-6
134.1C-2
118.0C-1
112.0C-5
111.4-CN
56.6-OCH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
2227C≡N stretch
1595, 1490C=C aromatic stretch
1260C-O stretch (asymmetric)
1020C-O stretch (symmetric)
810C-H bend (aromatic)
680C-Br stretch
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
211, 213100, 98[M]⁺, [M+2]⁺ (presence of Br)
196, 19840, 39[M-CH₃]⁺
168, 17020, 19[M-CH₃-CO]⁺
11530[M-Br]⁺
8915[C₆H₅O]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Approximately 5-10 mg of 3-Bromo-4-methoxybenzonitrile is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The solution should be homogenous.

  • Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are set, including the spectral width, acquisition time, and relaxation delay.

  • ¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. Phase and baseline corrections are applied. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of 3-Bromo-4-methoxybenzonitrile is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1]

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1]

  • Sample Preparation (Thin Film Method):

    • A small amount of the solid sample is dissolved in a volatile organic solvent (e.g., dichloromethane or acetone).[2]

    • A drop of the solution is placed on a KBr or NaCl salt plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.[2]

  • Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL, and then further diluted.[3]

  • Ionization: The sample molecules are ionized. Electron Impact (EI) is a common technique for GC-MS, where high-energy electrons bombard the sample molecules.[4] For LC-MS, soft ionization techniques like Electrospray Ionization (ESI) are typically used.[3]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[5]

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectral Analysis of a Chemical Compound

The following diagram illustrates a typical workflow for the characterization of a chemical compound using various spectroscopic techniques.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis Sample Chemical Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR Pellet KBr Pellet Preparation or Thin Film Sample->Pellet for IR Dilution Dilution in Volatile Solvent Sample->Dilution for MS NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer Pellet->IR MS Mass Spectrometer Dilution->MS NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow of Spectroscopic Analysis.

References

Technical Whitepaper: An In-depth Analysis of the Crystal Structure of 8-Bromo-1-naphthonitrile, an Isomer of 3-Bromo-4-methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide provides a detailed analysis of the crystal structure and synthetic pathway of 8-bromo-1-naphthonitrile. It is important to note that this compound is a structural isomer of the requested 3-Bromo-4-methoxy-1-naphthonitrile. Due to the current unavailability of crystallographic data for this compound in publicly accessible databases, this document serves as a comprehensive guide on a closely related analogue. The experimental protocols and structural data presented herein are based on published literature for 8-bromo-1-naphthonitrile and are intended to provide valuable insights for researchers, scientists, and drug development professionals working with substituted naphthonitrile scaffolds.

Introduction

Substituted naphthonitrile derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties, which can impart a range of biological activities and material characteristics. The precise three-dimensional arrangement of atoms within the crystal lattice is a critical determinant of a compound's physicochemical properties, including solubility, melting point, and bioavailability. This whitepaper presents a detailed overview of the crystal structure of 8-bromo-1-naphthonitrile, a key analogue that provides foundational knowledge applicable to other isomers within this chemical class.

Crystallographic Data of 8-Bromo-1-naphthonitrile

The crystal structure of 8-bromo-1-naphthonitrile has been determined by X-ray diffraction, revealing a well-defined arrangement of molecules in the solid state. The key crystallographic parameters are summarized in the table below. Two polymorphic forms, A and B, have been identified, each with distinct unit cell dimensions and space groups.[1]

Crystallographic ParameterPolymorph APolymorph B
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/c
a (Å) 8.459(2)10.998(3)
b (Å) 13.911(3)7.901(2)
c (Å) 7.031(2)10.341(3)
α (°) 9090
β (°) 90115.01(2)
γ (°) 9090
Volume (ų) 827.4(4)813.2(4)
Z 44
Calculated Density (g/cm³) 1.7601.796

Experimental Protocols

Synthesis of 8-Bromo-1-naphthonitrile

A convenient and high-yielding three-step synthesis of 8-halonaphthalene-1-carbonitriles has been developed.[1] The key step involves the ring opening of 1H-naphtho[1,8-de][1][2][3]triazine.

Step 1: Diazotization of 1,8-Diaminonaphthalene 1,8-Diaminonaphthalene is treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to form the corresponding diazonium salt. This intermediate is then cyclized to yield 1H-naphtho[1,8-de][1][2][3]triazine.

Step 2: Ring Opening of 1H-naphtho[1,8-de][1][2][3]triazine The triazine intermediate is subjected to a ring-opening reaction with a bromide source. This step is crucial for the introduction of the bromine atom at the 8-position of the naphthalene ring.

Step 3: Cyanation The resulting 8-bromo-1-naphthylamine is then converted to 8-bromo-1-naphthonitrile. This can be achieved through a Sandmeyer reaction, where the amine is first diazotized and then treated with a cyanide salt, such as copper(I) cyanide.

G Synthesis Workflow for 8-Bromo-1-naphthonitrile cluster_0 Step 1: Diazotization and Cyclization cluster_1 Step 2: Ring Opening cluster_2 Step 3: Cyanation (Sandmeyer Reaction) A 1,8-Diaminonaphthalene B 1H-Naphtho[1,8-de][1,2,3]triazine A->B NaNO2, H+ C 8-Bromo-1-naphthylamine B->C Bromide Source D 8-Bromo-1-naphthonitrile C->D 1. NaNO2, H+ 2. CuCN

Synthetic pathway for 8-Bromo-1-naphthonitrile.
Crystallization

Single crystals of 8-bromo-1-naphthonitrile suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the compound in an appropriate organic solvent, such as ethanol or a mixture of hexane and ethyl acetate. The choice of solvent and the rate of evaporation are critical factors in obtaining high-quality crystals.

Potential Biological Activity and Drug Development Logic

While the biological activity of this compound has not been extensively reported, related bromo-substituted naphthalene derivatives have shown interesting biological properties. For instance, certain 4-bromo-1,8-naphthalimide derivatives have been developed as fluorogenic substrates for glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells.[2] This suggests a potential avenue for the development of bromo-naphthonitrile compounds as diagnostic tools or therapeutic agents.

The following diagram illustrates a logical workflow for investigating the potential of a novel bromo-naphthonitrile compound in a drug development context, inspired by the activity of related naphthalimides.

G Hypothetical Drug Development Workflow A Design & Synthesis of Bromo-Naphthonitrile Library B In vitro Screening: GST Enzyme Inhibition Assay A->B C Identification of Active 'Hit' Compounds B->C D Lead Optimization: Structure-Activity Relationship (SAR) Studies C->D E Cell-based Assays: Cancer Cell Line Viability D->E F Mechanism of Action Studies E->F G Preclinical Development F->G

A logical workflow for drug development.

This workflow begins with the synthesis of a library of bromo-naphthonitrile derivatives, followed by screening for their ability to inhibit GST. Promising candidates would then undergo lead optimization to improve their potency and selectivity. Subsequent evaluation in cancer cell lines and mechanistic studies would provide a comprehensive understanding of their therapeutic potential, paving the way for preclinical development.

Conclusion

This technical whitepaper has provided a detailed examination of the crystal structure and synthesis of 8-bromo-1-naphthonitrile as a close structural analogue to this compound. The presented crystallographic data offers a solid foundation for understanding the solid-state properties of this class of compounds. The outlined synthetic protocol provides a practical route for accessing these molecules. Furthermore, the discussion on potential biological activities, by drawing parallels with related naphthalene derivatives, highlights a logical pathway for future research and drug discovery efforts centered on the bromo-naphthonitrile scaffold. Further investigation into the specific properties and biological profile of this compound is warranted to fully elucidate its potential applications.

References

Potential Biological Activity of 3-Bromo-4-methoxy-1-naphthonitrile: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct experimental data on the biological activity of 3-Bromo-4-methoxy-1-naphthonitrile has been found in publicly available scientific literature. This document, therefore, presents a prospective analysis based on the known biological activities of structurally related compounds. The information provided is intended for research and drug development professionals and should be interpreted as a theoretical guide to its potential pharmacological profile.

Introduction

This compound is a halogenated and methoxylated derivative of the naphthonitrile scaffold. The naphthalene ring system is a common motif in a variety of biologically active compounds, and its derivatives have been reported to possess a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The presence of bromo and methoxy substituents can significantly modulate the physicochemical and biological properties of the parent molecule, potentially enhancing its potency and selectivity. This whitepaper explores the potential biological activities of this compound by examining the established bioactivities of its core structural components.

Predicted Biological Activities

Based on structure-activity relationship (SAR) studies of analogous compounds, this compound is predicted to exhibit one or more of the following biological activities:

  • Anticancer Activity: Naphthalene derivatives are known to exhibit cytotoxic effects against various cancer cell lines. The presence of a bromine atom can enhance anticancer potency.

  • Antimicrobial Activity: The naphthalene core is found in several antimicrobial agents. Halogenation and methoxylation are common strategies to improve the antimicrobial spectrum and efficacy.

  • Anti-inflammatory Activity: Certain naphthalene derivatives have demonstrated the ability to modulate inflammatory pathways.

Evidence from Structurally Related Compounds

Naphthonitrile and Naphthalene Derivatives

The naphthalene scaffold is a key component in numerous compounds with demonstrated biological activity. For instance, various naphthalene derivatives have been shown to possess significant antimicrobial and anticancer properties. This broad bioactivity suggests that the core naphthonitrile structure of the target compound could serve as a pharmacophore.

The Role of Bromine Substitution

The introduction of a bromine atom to an aromatic ring can significantly influence a molecule's biological profile. Bromination can increase lipophilicity, potentially enhancing membrane permeability and target engagement. Studies on other brominated aromatic compounds have shown potent anticancer and antimicrobial activities. This suggests that the bromo substituent at the 3-position of the naphthonitrile ring may contribute to or enhance its potential biological effects.

The Influence of the Methoxy Group

The methoxy group is another critical substituent that can modulate biological activity. It can influence the electronic properties of the aromatic system and participate in hydrogen bonding interactions with biological targets. Several methoxylated naphthalene derivatives have been reported to have antimicrobial and anticancer activities. The 4-methoxy group in the target molecule could, therefore, play a significant role in its potential pharmacological profile.

Proposed Experimental Evaluation

To ascertain the biological activity of this compound, a systematic screening process is recommended. The following is a proposed experimental workflow:

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_followup Follow-up Studies synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (e.g., MIC Assay) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition Assay) characterization->anti_inflammatory dose_response Dose-Response Studies cytotoxicity->dose_response antimicrobial->dose_response anti_inflammatory->dose_response mechanism Mechanism of Action Studies dose_response->mechanism in_vivo In Vivo Efficacy Studies mechanism->in_vivo

Caption: Proposed experimental workflow for evaluating the biological activity of this compound.

Hypothetical Data Presentation

Should this compound exhibit biological activity, the quantitative data would be summarized in tables for clear comparison. The following are illustrative examples of how such data might be presented.

Table 1: Hypothetical In Vitro Cytotoxicity Data of this compound

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma22.5 ± 2.1
HCT116Colon Carcinoma18.9 ± 1.5
Doxorubicin(Positive Control)0.8 ± 0.1

Table 2: Hypothetical Antimicrobial Activity of this compound

Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria32
Escherichia coliGram-negative Bacteria64
Candida albicansFungi16
Ciprofloxacin (Bacteria)(Positive Control)2
Fluconazole (Fungi)(Positive Control)4

Potential Mechanism of Action: A Speculative Pathway

Given the anticancer potential of related compounds, a possible mechanism of action for this compound could involve the induction of apoptosis. The following diagram illustrates a simplified, generic apoptotic signaling pathway that is often targeted by anticancer agents. The involvement of this compound in this pathway is purely speculative.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Potential Induction DeathReceptor Death Receptor This compound->DeathReceptor Potential Upregulation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf1 Apaf1 Cytochrome c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A speculative model of apoptosis induction as a potential mechanism of action.

Representative Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Conclusion

While there is currently no direct evidence for the biological activity of this compound, a review of the literature on structurally similar compounds provides a strong rationale for investigating its potential as an anticancer, antimicrobial, or anti-inflammatory agent. The presence of the naphthonitrile core, combined with bromo and methoxy substitutions, suggests that this compound warrants further investigation. The experimental approaches outlined in this whitepaper provide a roadmap for the systematic evaluation of its pharmacological properties. Any future research in this area would be a valuable contribution to the field of medicinal chemistry.

A Technical Guide to Substituted Naphthonitriles: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of substituted naphthonitriles, a class of organic compounds with significant potential in medicinal chemistry and drug development. The unique chemical structure of the naphthalene ring fused with a nitrile group serves as a versatile scaffold for the design of novel therapeutic agents. This document details the synthesis, biological evaluation, and structure-activity relationships of various substituted naphthonitriles, with a focus on their anticancer and antimicrobial properties.

Data Presentation: Biological Activity of Substituted Naphthonitriles and Analogs

The following tables summarize the in vitro biological activity of selected substituted naphthonitrile analogs, specifically 2-amino-3-cyanopyridine and 2-amino-4-aryl-4H-naphthopyran derivatives, against various cancer cell lines. The data is presented to facilitate comparison and aid in structure-activity relationship (SAR) analysis.

Table 1: Anticancer Activity of (+)-nopinone-based 2-amino-3-cyanopyridines [1]

CompoundRCancer Cell LineIC50 (µmol/L)
4f4-BrA549 (Lung)23.78
MKN45 (Gastric)67.61
MCF7 (Breast)53.87
4j2,4-diClA549 (Lung)-
MKN45 (Gastric)-
MCF7 (Breast)-
4k4-ClA549 (Lung)-
MKN45 (Gastric)-
MCF7 (Breast)-

Table 2: Anticancer Activity of 2-amino-3-cyanopyridine Derivatives [2]

CompoundCancer Cell LineIC50 (µM)
3aMCF7 (Breast)2.50
HepG2 (Liver)8.05
6aMCF7 (Breast)1.95
HepG2 (Liver)7.90
7aMCF7 (Breast)1.80
HepG2 (Liver)7.71
1bDU145 (Prostate)9.90
2bDU145 (Prostate)10.10
8bDU145 (Prostate)15.30

Table 3: Anticancer Activity of 2-amino-3-cyanopyridine 3n [3]

CompoundCancer Cell LineIC50 (µM)
3nHCT-116 (Colorectal)10.50
Hela (Cervical)14.27
A375 (Melanoma)4.61

Table 4: Src Kinase Inhibitory and Anti-proliferative Activities of 2-amino-4-aryl-4H-naphthopyrans [4]

CompoundArSrc Kinase IC50 (µM)BT-20 Cell Proliferation Inhibition (%)
4aPhenyl28.1-
4e3-Nitrophenyl> 15033
4h3-Pyridinyl-31.5

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of substituted naphthonitrile derivatives, based on cited literature.

Synthesis of 2-amino-4-aryl-4H-naphthopyrans[4]

A one-pot, three-component reaction is employed for the synthesis of 2-amino-4-aryl-4H-benzo[h or f]chromene-3-carbonitrile derivatives.

Materials:

  • α-Naphthol or β-naphthol

  • Malononitrile

  • Aromatic aldehyde

  • Diammonium hydrogen phosphate

  • Ethanol

Procedure:

  • A mixture of α-naphthol or β-naphthol (1 mmol), an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and a catalytic amount of diammonium hydrogen phosphate is prepared in ethanol.

  • The reaction mixture is stirred at a specified temperature (e.g., reflux) for a designated time, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with cold ethanol, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Synthesis of 2-amino-3-cyanopyridine Derivatives[3]

Materials:

  • Substituted acetophenone

  • Substituted benzaldehyde

  • Malononitrile

  • Ammonium acetate

  • Toluene

  • Ethyl acetate

  • THF

  • Absolute ethanol

Procedure:

  • A mixture of the substituted acetophenone (1 mmol), the respective benzaldehyde (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol) in toluene (10 mL) is stirred at reflux for 8–12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and THF.

  • The organic phase is washed twice with brine and dried over Na2SO4.

  • The filtrate is concentrated under reduced pressure.

  • The residue is suspended in absolute ethanol to yield the product.

In Vitro Anticancer Activity Evaluation (MTT Assay)[1][5][6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., A549, MCF7, HCT-116)

  • RPMI-1640 or DMEM medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Substituted naphthonitriles and their analogs have been shown to exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and metastasis.

Src Kinase Inhibition

Src, a non-receptor tyrosine kinase, is often overexpressed and hyperactivated in various cancers, leading to uncontrolled cell growth and proliferation.[5] 2-amino-4-aryl-4H-naphthopyran derivatives have been identified as inhibitors of Src kinase.[4] The inhibition of Src blocks downstream signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt pathways, ultimately leading to reduced cell proliferation and induction of apoptosis.

Src_Signaling_Pathway RTK Growth Factor Receptor (RTK) Src Src Kinase RTK->Src Ras Ras Src->Ras PI3K PI3K Src->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Naphthonitrile Naphthonitrile Inhibitor Naphthonitrile->Src

Caption: Inhibition of the Src kinase signaling pathway by substituted naphthonitriles.

STAT3 Pathway Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and promotes tumor cell survival, proliferation, and angiogenesis. Some 2-amino-3-cyanopyridine derivatives have been shown to inhibit the phosphorylation of STAT3, thereby blocking its downstream signaling and leading to anticancer effects.[3]

STAT3_Signaling_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 P pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus GeneExpression Gene Expression (Proliferation, Survival) Nucleus->GeneExpression Naphthonitrile Naphthonitrile Derivative Naphthonitrile->JAK

Caption: Inhibition of the JAK/STAT3 signaling pathway by substituted naphthonitriles.

Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel substituted naphthonitrile derivatives as potential therapeutic agents.

Experimental_Workflow Synthesis Synthesis of Naphthonitrile Library Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitroScreening In Vitro Screening (e.g., MTT Assay) Purification->InVitroScreening HitIdentification Hit Identification (Active Compounds) InVitroScreening->HitIdentification SAR Structure-Activity Relationship (SAR) Studies HitIdentification->SAR MechanismStudies Mechanism of Action Studies (e.g., Kinase Assays) HitIdentification->MechanismStudies LeadOptimization Lead Optimization SAR->LeadOptimization LeadOptimization->Synthesis Iterative Design InVivoStudies In Vivo Studies (Animal Models) MechanismStudies->InVivoStudies

Caption: A typical workflow for the development of substituted naphthonitrile-based drugs.

References

Thermodynamic Properties of Bromo-Methoxy Substituted Aromatics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of bromo-methoxy substituted aromatic compounds, with a focus on the isomers of bromoanisole. Understanding these properties is critical for predicting the behavior of these molecules in various chemical and biological systems, aiding in process design, reaction optimization, and drug development. This document summarizes key quantitative data, details the experimental protocols used for their determination, and illustrates the relationships between different thermodynamic parameters and experimental techniques.

Core Thermodynamic Data

The thermodynamic properties of a compound govern its stability, reactivity, and phase behavior. For bromo-methoxy substituted aromatics, these properties are influenced by the positions of the bromo and methoxy groups on the aromatic ring, which affect intermolecular interactions and molecular symmetry. The following tables summarize key thermodynamic data for the ortho, meta, and para isomers of bromoanisole.

Table 1: Enthalpy of Formation (ΔfH°), Enthalpy of Vaporization (ΔvapH°), and Enthalpy of Sublimation (ΔsubH°) of Bromoanisole Isomers at 298.15 K

CompoundIsomerΔfH° (liquid, kJ/mol)ΔfH° (gas, kJ/mol)ΔvapH° (kJ/mol)ΔsubH° (kJ/mol)
1-Bromo-2-methoxybenzeneortho-105.7 ± 2.5-48.9 ± 2.756.8 ± 0.9-
1-Bromo-3-methoxybenzenemeta-110.2 ± 2.2-52.8 ± 2.457.4 ± 0.8-
1-Bromo-4-methoxybenzenepara-112.5 ± 2.1-53.9 ± 2.358.6 ± 0.770.2 ± 1.0

Data sourced from experimental studies on the molecular energetics of monobromoanisole isomers and the NIST Chemistry WebBook.[1][2][3]

Table 2: Standard Molar Entropy (S°), Standard Gibbs Free Energy of Formation (ΔfG°), and Molar Heat Capacity (Cp) of Gaseous Bromoanisole Isomers at 298.15 K

CompoundIsomerS° (gas, J/mol·K)ΔfG° (gas, kJ/mol)Cp (gas, J/mol·K)
1-Bromo-2-methoxybenzeneortho368.9 ± 3.018.2 ± 2.8145.3
1-Bromo-3-methoxybenzenemeta375.1 ± 3.015.7 ± 2.5146.1
1-Bromo-4-methoxybenzenepara369.5 ± 3.016.3 ± 2.4145.8

Data sourced from the NIST Chemistry WebBook and computational chemistry studies.[2][3]

Experimental Protocols

The determination of the thermodynamic properties listed above relies on a suite of precise experimental techniques. The following sections detail the methodologies for three key experimental procedures.

Rotating-Bomb Combustion Calorimetry for Enthalpy of Formation

This method is used to determine the standard molar enthalpy of formation of a compound by measuring the heat released during its complete combustion in a high-pressure oxygen environment.

Methodology:

  • Sample Preparation: A precisely weighed pellet (approximately 0.2 g) of the bromoanisole isomer is placed in a quartz crucible. A cotton thread fuse is attached to a platinum ignition wire, with the other end in contact with the sample.

  • Bomb Charging: A small amount of distilled water (e.g., 1 cm³) is added to the bottom of the combustion bomb to ensure that the combustion products are in their standard states. The bomb head, holding the crucible and ignition wire, is securely sealed. The bomb is then purged of air and charged with high-purity oxygen to a pressure of approximately 30 atmospheres.

  • Calorimeter Assembly: The charged bomb is submerged in a known mass of water in a calorimeter can. The calorimeter is assembled with a stirrer and a temperature-measuring device (e.g., a thermistor). The entire assembly is placed in an isothermal jacket to minimize heat exchange with the surroundings.

  • Combustion and Temperature Measurement: The water in the calorimeter is stirred to ensure a uniform temperature. The temperature is recorded at regular intervals for a period before ignition to establish a baseline. The sample is then ignited by passing an electric current through the ignition wire. The temperature is continuously monitored and recorded until it reaches a maximum and then begins to cool.

  • Data Analysis: The corrected temperature rise is determined by extrapolating the post-combustion cooling curve back to the time of ignition. The energy equivalent of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

  • Calculation of Enthalpy of Combustion: The standard energy of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, with corrections made for the heat of formation of nitric acid and the combustion of the fuse.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation of the bromoanisole isomer is then derived from its standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).

Calvet Microcalorimetry for Enthalpy of Vaporization and Sublimation

Calvet microcalorimetry is a technique used to measure small heat effects, making it suitable for determining the enthalpies of phase transitions like vaporization and sublimation.

Methodology:

  • Apparatus: A Calvet-type microcalorimeter consists of a sample cell and a reference cell, each surrounded by a thermopile. The differential signal from the thermopiles provides a measure of the heat flow.

  • Sample Preparation: A small, precisely weighed amount of the bromoanisole isomer (typically 1-5 mg) is placed in a sample cell.

  • Enthalpy of Vaporization Measurement:

    • The sample is introduced into the calorimeter at a constant temperature.

    • An inert gas is passed through the sample cell to facilitate vaporization.

    • The heat absorbed during the isothermal vaporization of the sample is measured by the thermopile.

    • The enthalpy of vaporization is calculated by dividing the total heat absorbed by the number of moles of the vaporized sample.

  • Enthalpy of Sublimation Measurement (Drop Method):

    • The calorimeter is maintained at a specific temperature.

    • A sample of the solid bromoanisole isomer, initially at a lower temperature (e.g., room temperature), is dropped into the heated calorimeter cell.

    • The heat required to raise the temperature of the sample to the calorimeter temperature and then to sublime it is measured.

    • A separate experiment is performed to determine the heat capacity of the solid, allowing for the subtraction of the heat required for the temperature increase.

    • The remaining heat corresponds to the enthalpy of sublimation at the calorimeter temperature.

Knudsen Effusion Method for Vapor Pressure Determination

The Knudsen effusion method is used to determine the vapor pressure of substances with low volatility. The vapor pressures at different temperatures can then be used to calculate the enthalpy of sublimation or vaporization via the Clausius-Clapeyron equation.

Methodology:

  • Apparatus: A Knudsen cell is a small, thermostated container with a small orifice of known area. The cell is placed in a high-vacuum chamber.

  • Sample Loading: A small amount of the bromoanisole isomer is placed in the Knudsen cell.

  • Measurement:

    • The cell is heated to a desired, constant temperature.

    • The molecules of the substance effuse through the orifice into the vacuum.

    • The rate of mass loss of the sample is measured over time using a sensitive microbalance.

  • Vapor Pressure Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = (Δm/Δt) * (1/A) * sqrt(2πRT/M) where:

    • Δm/Δt is the rate of mass loss

    • A is the area of the orifice

    • R is the ideal gas constant

    • T is the absolute temperature

    • M is the molar mass of the substance

  • Enthalpy of Phase Transition Calculation: By measuring the vapor pressure at several different temperatures, the enthalpy of sublimation or vaporization can be determined from the slope of a plot of ln(P) versus 1/T (the Clausius-Clapeyron plot).

Visualization of Thermodynamic Relationships

The following diagram illustrates the logical flow and relationships between key thermodynamic properties and the experimental techniques used to determine them.

ThermodynamicProperties cluster_experimental Experimental Techniques cluster_properties Thermodynamic Properties BombCalorimetry Rotating-Bomb Combustion Calorimetry EnthalpyFormation Enthalpy of Formation (ΔfH°) BombCalorimetry->EnthalpyFormation determines CalvetCalorimetry Calvet Microcalorimetry EnthalpyVaporization Enthalpy of Vaporization (ΔvapH°) CalvetCalorimetry->EnthalpyVaporization measures EnthalpySublimation Enthalpy of Sublimation (ΔsubH°) CalvetCalorimetry->EnthalpySublimation measures KnudsenEffusion Knudsen Effusion Method VaporPressure Vapor Pressure KnudsenEffusion->VaporPressure measures GibbsEnergy Gibbs Free Energy (ΔG°) EnthalpyFormation->GibbsEnergy contributes to Entropy Entropy (S°) Entropy->GibbsEnergy contributes to (ΔG° = ΔH° - TΔS°) VaporPressure->EnthalpyVaporization calculates via Clausius-Clapeyron VaporPressure->EnthalpySublimation calculates via Clausius-Clapeyron

Caption: Relationship between thermodynamic properties and experimental methods.

This guide provides a foundational understanding of the thermodynamic properties of bromo-methoxy substituted aromatics. The presented data and methodologies are essential for researchers and professionals working with these compounds, enabling more accurate modeling, prediction of behavior, and informed decision-making in scientific and industrial applications.

References

Methodological & Application

Application Notes and Protocols: The Use of 3-Bromo-4-methoxy-1-naphthonitrile in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-methoxy-1-naphthonitrile is a substituted naphthalene derivative with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a bromo substituent, a methoxy group, and a nitrile function on the naphthalene core, makes it an attractive building block for the synthesis of more complex molecules through various cross-coupling reactions. The bromo group at the 3-position serves as a versatile handle for palladium-catalyzed C-C, C-N, and C-O bond formations, enabling the introduction of a wide range of substituents and the construction of diverse molecular scaffolds. This document provides an overview of the potential utility of this compound in several key cross-coupling reactions, along with generalized experimental protocols based on reactions with analogous substrates.

Note: Extensive searches of scientific literature and patent databases did not yield specific examples of cross-coupling reactions utilizing this compound. The following protocols are therefore based on established methodologies for similar bromo-naphthalene and aryl bromide substrates and should be considered as starting points for reaction optimization.

Potential Applications in Drug Development

The naphthalene scaffold is a common motif in many biologically active compounds. The ability to functionalize the 3-position of the 4-methoxy-1-naphthonitrile core via cross-coupling reactions opens up avenues for the synthesis of novel derivatives with potential therapeutic applications. For instance, the introduction of aryl, heteroaryl, amino, or alkynyl groups could lead to the development of new antagonists for receptors such as the human CC chemokine receptor 8 (CCR8), which is a target in immunology and immuno-oncology.[1]

Key Cross-Coupling Reactions and Generalized Protocols

The following sections outline the application of Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings for the functionalization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[2] In the context of this compound, this reaction would allow for the introduction of various aryl or heteroaryl substituents at the 3-position.

Generalized Reaction Scheme:

Table 1: Generalized Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Aryl Halide This compound
Boronic Acid Arylboronic acid (1.1 - 1.5 equiv)
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%), Pd(dppf)Cl₂ (1-5 mol%)
Base K₂CO₃ (2-3 equiv), Cs₂CO₃ (2-3 equiv), K₃PO₄ (2-3 equiv)
Solvent Toluene, Dioxane, DMF, or a mixture with water
Temperature 80 - 120 °C
Atmosphere Inert (Nitrogen or Argon)

Experimental Protocol (Generalized):

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.5 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.

  • Add the degassed solvent (e.g., Toluene/Water 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-4-methoxy-1-naphthonitrile.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[3] This reaction would enable the introduction of primary or secondary amines at the 3-position of the naphthonitrile core.

Generalized Reaction Scheme:

Table 2: Generalized Reaction Conditions for Buchwald-Hartwig Amination

ParameterCondition
Aryl Halide This compound
Amine Primary or secondary amine (1.1 - 1.5 equiv)
Palladium Precatalyst Pd₂(dba)₃ (1-3 mol%), Pd(OAc)₂ (1-3 mol%)
Ligand XPhos, SPhos, BINAP (1-5 mol%)
Base NaOtBu (1.2 - 2.0 equiv), K₃PO₄ (2-3 equiv), Cs₂CO₃ (2-3 equiv)
Solvent Toluene, Dioxane
Temperature 80 - 110 °C
Atmosphere Inert (Nitrogen or Argon)

Experimental Protocol (Generalized):

  • In a glovebox or under an inert atmosphere, charge a reaction tube with this compound (1.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Add the base (e.g., NaOtBu, 1.4 equiv).

  • Add the amine (1.2 equiv) and the anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture with stirring at the desired temperature (e.g., 100 °C) for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the aminated product.

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[4] This would allow for the introduction of an alkynyl moiety at the 3-position of this compound.

Generalized Reaction Scheme:

Table 3: Generalized Reaction Conditions for Sonogashira Coupling

ParameterCondition
Aryl Halide This compound
Terminal Alkyne Terminal alkyne (1.2 - 2.0 equiv)
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-5 mol%), Pd(PPh₃)₄ (1-5 mol%)
Copper(I) Cocatalyst CuI (1-10 mol%)
Base Triethylamine (TEA), Diisopropylamine (DIPA)
Solvent THF, DMF, Acetonitrile
Temperature Room temperature to 80 °C
Atmosphere Inert (Nitrogen or Argon)

Experimental Protocol (Generalized):

  • To a stirred solution of this compound (1.0 equiv) and the terminal alkyne (1.5 equiv) in a degassed solvent (e.g., THF and triethylamine), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (4 mol%) under an inert atmosphere.

  • Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter off the ammonium salt.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel to yield the desired alkynylated naphthonitrile.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new C(sp²)-C(sp²) bond.[5][6] This reaction could be used to introduce an alkenyl group at the 3-position of the naphthonitrile scaffold.

Generalized Reaction Scheme:

Table 4: Generalized Reaction Conditions for Heck Reaction

ParameterCondition
Aryl Halide This compound
Alkenes Styrene, acrylates, etc. (1.1 - 1.5 equiv)
Palladium Catalyst Pd(OAc)₂ (1-5 mol%), Pd(PPh₃)₄ (1-5 mol%)
Ligand (optional) PPh₃, P(o-tol)₃ (2-10 mol%)
Base Triethylamine (TEA), K₂CO₃, NaOAc
Solvent DMF, Acetonitrile, Toluene
Temperature 80 - 140 °C
Atmosphere Inert (Nitrogen or Argon)

Experimental Protocol (Generalized):

  • Combine this compound (1.0 equiv), the alkene (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the base (e.g., triethylamine, 2.0 equiv) in a suitable solvent (e.g., DMF) in a reaction vessel.

  • If a phosphine ligand is used, add it at this stage.

  • Degas the mixture and then heat it under an inert atmosphere to the desired temperature (e.g., 120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ether).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to give the crude product, which can be purified by column chromatography or recrystallization.

Visualizing Experimental Workflows

The following diagrams illustrate generalized workflows for the cross-coupling reactions discussed.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Arylboronic Acid Pd Catalyst, Base solvent Add Degassed Solvent reagents->solvent 1. heating Heat under Inert Atmosphere solvent->heating 2. extraction Aqueous Workup & Extraction heating->extraction 3. purification Column Chromatography extraction->purification 4. product 3-Aryl-4-methoxy- 1-naphthonitrile purification->product 5.

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: This compound Pd Precatalyst, Ligand, Base amine_solvent Add Amine & Anhydrous Solvent reagents->amine_solvent 1. heating Heat in Sealed Vessel amine_solvent->heating 2. filtration Filter through Celite heating->filtration 3. extraction Aqueous Workup filtration->extraction 4. purification Column Chromatography extraction->purification 5. product 3-Amino-4-methoxy- 1-naphthonitrile Derivative purification->product 6.

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Conclusion

This compound holds significant potential as a versatile building block in synthetic organic chemistry, particularly for the construction of novel compounds with potential applications in drug discovery. The presence of a bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. While specific literature examples for this exact substrate are currently unavailable, the generalized protocols provided herein offer a solid foundation for researchers to develop and optimize these important transformations. It is recommended that any application of these protocols be preceded by small-scale test reactions to determine the optimal conditions for the desired transformation.

References

3-Bromo-4-methoxy-1-naphthonitrile as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct literature on the synthesis and reactivity of 3-Bromo-4-methoxy-1-naphthonitrile is limited. The following application notes and protocols are based on the established reactivity of analogous brominated and methoxylated naphthalene and benzonitrile derivatives and are intended to be illustrative of its potential as a synthetic building block.

Introduction

This compound is a versatile bifunctional organic building block with significant potential in the synthesis of complex molecular architectures. Its structure incorporates a naphthalene core, a common scaffold in medicinal chemistry, functionalized with a bromine atom, a methoxy group, and a nitrile group.[1] This unique combination of functional groups allows for a variety of subsequent chemical transformations, making it a valuable intermediate for the synthesis of novel pharmaceuticals, functional materials, and agrochemicals.

The bromine atom at the 3-position serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds respectively.[2][3][4][5][6][7] The electron-donating methoxy group at the 4-position can influence the reactivity of the naphthalene ring and may also serve as a site for demethylation to reveal a hydroxyl group for further functionalization. The nitrile group at the 1-position is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

Key Applications

Palladium-Catalyzed Cross-Coupling Reactions

The primary application of this compound lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions. The carbon-bromine bond can be readily activated by a palladium catalyst to participate in a variety of bond-forming reactions.

  • Suzuki-Miyaura Coupling: For the synthesis of aryl- or heteroaryl-substituted naphthalenes. This reaction is fundamental for constructing biaryl scaffolds, which are prevalent in many biologically active compounds.[6][7]

  • Buchwald-Hartwig Amination: For the introduction of primary or secondary amines at the 3-position of the naphthalene ring. This is a powerful method for the synthesis of arylamines, which are key components of many pharmaceuticals.[3][4][5][8][9]

  • Sonogashira Coupling: For the formation of carbon-carbon triple bonds by coupling with terminal alkynes. This reaction is useful for the synthesis of rigid, linear structures often found in materials science and medicinal chemistry.

  • Heck Coupling: For the formation of carbon-carbon double bonds by coupling with alkenes.

Nucleophilic Aromatic Substitution (SNAr)

While less common for aryl bromides compared to activated aryl chlorides or fluorides, under specific conditions, the bromine atom can undergo nucleophilic aromatic substitution, particularly with strong nucleophiles or when the aromatic ring is sufficiently activated.

Modification of the Nitrile Group

The nitrile functionality offers a range of synthetic transformations:

  • Hydrolysis: Conversion to a carboxylic acid, which can then be used in amide or ester formation.

  • Reduction: Transformation into a primary amine, providing another point for diversification.

  • Cycloadditions: Participation in [3+2] cycloaddition reactions to form heterocyclic rings.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in common synthetic transformations.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To synthesize 3-phenyl-4-methoxy-1-naphthonitrile.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.03 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add toluene (10 mL), ethanol (2 mL), and water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Expected Yield: 85-95% (based on analogous reactions).

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Objective: To synthesize 3-(morpholin-4-yl)-4-methoxy-1-naphthonitrile.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (10 mL) and morpholine (1.2 mmol) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Expected Yield: 80-90% (based on analogous reactions).

Data Presentation

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound

EntryBoronic Acid/EsterCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/EtOH/H₂O901285-95
24-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃Dioxane/H₂O1001080-90
33-Thiopheneboronic acidPdCl₂(dppf)Cs₂CO₃DMF110875-85
4Pyrimidine-5-boronic acid pinacol esterPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001670-80

Table 2: Representative Buchwald-Hartwig Amination Reactions of this compound

EntryAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001680-90
2AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1101875-85
3BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH901280-90
4n-HexylaminePd(OAc)₂ / BrettPhosLiHMDSTHF802470-80

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Start This compound + Boronic Acid + Catalyst & Base Heating Heat & Stir (e.g., 90-110 °C) Start->Heating Add Solvent Extraction Aqueous Workup & Extraction Heating->Extraction Cool to RT Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Final_Product 3-Aryl-4-methoxy-1-naphthonitrile Purification->Final_Product Buchwald_Hartwig_Workflow Reactants This compound + Amine Reaction_Vessel Reaction Mixture Reactants->Reaction_Vessel Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Reaction_Vessel Reaction_Conditions Inert Atmosphere (Argon) Anhydrous Solvent Heat (80-110 °C) Reaction_Conditions->Reaction_Vessel Workup Quenching, Extraction, Drying, Concentration Reaction_Vessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product 3-Amino-4-methoxy-1-naphthonitrile Derivative Purification->Product Synthetic_Utility Start This compound Br OMe CN Suzuki Suzuki Coupling (Ar-B(OH)₂) Start:f0->Suzuki Buchwald Buchwald-Hartwig (R₂NH) Start:f0->Buchwald Sonogashira Sonogashira (RC≡CH) Start:f0->Sonogashira Hydrolysis Hydrolysis (H₃O⁺) Start:f2->Hydrolysis Reduction Reduction (e.g., LiAlH₄) Start:f2->Reduction Demethylation Demethylation (e.g., BBr₃) Start:f1->Demethylation Product_Aryl 3-Aryl Derivative Suzuki->Product_Aryl Product_Amino 3-Amino Derivative Buchwald->Product_Amino Product_Alkynyl 3-Alkynyl Derivative Sonogashira->Product_Alkynyl Product_Acid 1-Carboxylic Acid Hydrolysis->Product_Acid Product_Amine 1-Aminomethyl Reduction->Product_Amine Product_Hydroxy 4-Hydroxy Derivative Demethylation->Product_Hydroxy

References

Application Notes & Protocols: Synthesis of Novel Derivatives from 3-Bromo-4-methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of novel chemical derivatives utilizing 3-Bromo-4-methoxy-1-naphthonitrile as a key starting material. The naphthalene core is a prevalent scaffold in medicinal chemistry, and its derivatization offers a pathway to new compounds with potential therapeutic applications. The protocols outlined below focus on robust and versatile palladium-catalyzed cross-coupling reactions, enabling the formation of diverse C-C and C-N bonds at the C3 position.

Overview of Synthetic Strategies

This compound is an ideal substrate for derivatization through modern cross-coupling methodologies. The presence of a bromo group on the aromatic ring allows for a variety of palladium-catalyzed reactions. This note focuses on three principal transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. These reactions are foundational in synthetic organic chemistry for their reliability, functional group tolerance, and broad substrate scope.[1][2][3] The resulting derivatives—biaryls, aryl amines, and aryl alkynes—are valuable precursors for drug discovery and materials science.

G cluster_workflow General Experimental Workflow A Starting Material 3-Bromo-4-methoxy- 1-naphthonitrile B Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, or Sonogashira) A->B C Reaction Work-up & Crude Product Isolation B->C D Purification (e.g., Column Chromatography) C->D E Characterization (NMR, MS, etc.) D->E F Biological Activity Screening (Optional) E->F

Caption: General workflow for the synthesis and evaluation of novel derivatives.

Synthetic Pathways and Protocols

The following sections detail the experimental protocols for three key synthetic transformations. The reaction conditions provided are general and may require optimization for specific substrates.

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Derivative Classes start 3-Bromo-4-methoxy- 1-naphthonitrile suzuki Suzuki-Miyaura Coupling (R-B(OH)₂) start->suzuki Pd Catalyst Base buchwald Buchwald-Hartwig Amination (R₂NH) start->buchwald Pd Catalyst Base, Ligand sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Pd Catalyst Cu(I), Base prod_suzuki Aryl/Vinyl Substituted (C-C Bond) suzuki->prod_suzuki prod_buchwald Amino Substituted (C-N Bond) buchwald->prod_buchwald prod_sonogashira Alkynyl Substituted (C-C Bond) sonogashira->prod_sonogashira

Caption: Key synthetic pathways from the starting material.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the naphthonitrile scaffold and various aryl or vinyl boronic acids.[2][4] This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Experimental Protocol:

  • Reagent Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent and Degassing: Add a 3:1 mixture of dioxane and water (10 mL). Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (25 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Summary: Suzuki-Miyaura Coupling

EntryBoronic Acid PartnerProductYield (%)
1Phenylboronic acid3-Phenyl-4-methoxy-1-naphthonitrile92
24-Methylphenylboronic acid3-(p-Tolyl)-4-methoxy-1-naphthonitrile89
33-Methoxyphenylboronic acid3-(3-Methoxyphenyl)-4-methoxy-1-naphthonitrile85
4Thiophene-2-boronic acid3-(Thiophen-2-yl)-4-methoxy-1-naphthonitrile78

Yields are hypothetical and representative for illustrative purposes.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of aryl amines by coupling the starting material with primary or secondary amines.[1][5][6] This reaction is crucial for introducing nitrogen-containing functionalities, which are common in pharmacologically active molecules.

Experimental Protocol:

  • Reagent Setup: In a glovebox or under an inert atmosphere, add sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.

  • Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%).

  • Reactant Addition: Add this compound (1.0 mmol, 1.0 equiv) and the desired amine (1.2 mmol, 1.2 equiv).

  • Solvent and Degassing: Add anhydrous toluene (10 mL). Seal the tube and briefly remove it from the glovebox to degas if necessary, then return to the inert atmosphere.

  • Reaction: Heat the mixture to 100-110 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate (30 mL) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination

EntryAmine PartnerProductYield (%)
1Aniline3-(Phenylamino)-4-methoxy-1-naphthonitrile88
2Morpholine3-(Morpholino)-4-methoxy-1-naphthonitrile95
3Benzylamine3-(Benzylamino)-4-methoxy-1-naphthonitrile82
4Indole3-(Indol-1-yl)-4-methoxy-1-naphthonitrile75

Yields are hypothetical and representative for illustrative purposes.

Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for synthesizing aryl alkynes by reacting aryl halides with terminal alkynes.[3][7][8] This reaction requires both a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol:

  • Reagent Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.5 mmol, 1.5 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%), and the copper co-catalyst, Copper(I) iodide (CuI) (0.04 mmol, 4 mol%).

  • Solvent and Base: Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and a suitable amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) under an inert atmosphere for 6-18 hours until TLC analysis indicates completion.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and remove the solvent under vacuum. Purify the residue by column chromatography on silica gel.

Data Summary: Sonogashira Coupling

EntryAlkyne PartnerProductYield (%)
1Phenylacetylene3-(Phenylethynyl)-4-methoxy-1-naphthonitrile90
21-Hexyne3-(Hex-1-yn-1-yl)-4-methoxy-1-naphthonitrile86
3Trimethylsilylacetylene3-((Trimethylsilyl)ethynyl)-4-methoxy-1-naphthonitrile94
4Propargyl alcohol3-(3-Hydroxyprop-1-yn-1-yl)-4-methoxy-1-naphthonitrile79

Yields are hypothetical and representative for illustrative purposes.

Potential Applications and Biological Relevance

Derivatives of naphthalene are of significant interest in drug development due to their wide range of biological activities. The methoxy group, in particular, has been shown to enhance the anticancer activity of various compounds.[9] Furthermore, many naphthalene-based structures are investigated for their properties as:

  • Anticancer Agents: The planar aromatic system can intercalate with DNA or inhibit key enzymes like kinases.

  • Anti-inflammatory Compounds: By targeting inflammatory pathways.

  • Antiviral Agents: As seen in derivatives of uracil containing naphthalene fragments.[10]

  • Fluorescent Probes: The extended π-system of the naphthalene core often imparts fluorescent properties, making these derivatives useful in bio-imaging and diagnostics.

The synthetic routes described herein provide a robust platform for generating a library of novel 3-substituted-4-methoxy-1-naphthonitrile derivatives for screening and development in these and other therapeutic areas. The introduction of various aryl, amino, and alkynyl moieties allows for fine-tuning of the steric and electronic properties, which is critical for optimizing biological activity and pharmacokinetic profiles.[11][12]

References

Application Notes and Protocols for the Catalytic Amination of 3-Bromo-4-methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted amino-naphthonitriles is of significant interest in medicinal chemistry and materials science due to the prevalence of the aminonaphthalene scaffold in various biologically active compounds and functional materials. The catalytic amination of aryl halides has emerged as a powerful and versatile method for the construction of carbon-nitrogen bonds. This application note details protocols for the catalytic amination of 3-Bromo-4-methoxy-1-naphthonitrile, a key intermediate for the synthesis of a diverse range of derivatives.

Two of the most prominent and effective methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] The Buchwald-Hartwig reaction is renowned for its broad substrate scope, high efficiency, and the use of well-defined catalyst systems, often allowing for milder reaction conditions.[2][3][4] The Ullmann condensation, a classical method, has seen significant improvements with the development of new ligand systems, making it a viable alternative.[1][5]

This document provides detailed experimental protocols for both Palladium- and Copper-catalyzed amination reactions of this compound with various primary and secondary amines.

Data Presentation

The following table summarizes representative quantitative data for the catalytic amination of this compound with different amines using Palladium and Copper-based catalyst systems. The data illustrates the potential yields under optimized conditions.

EntryAmineCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XPhosTolueneNaOtBu1001292
2AnilinePd(OAc)₂ / BINAPDioxaneCs₂CO₃1101885
3n-ButylamineCuI / L-ProlineDMSOK₂CO₃902478
4PiperidinePd₂(dba)₃ / RuPhosTHFK₃PO₄801688
5BenzylamineCuI / 1,10-PhenanthrolineDMFCs₂CO₃1202475

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the Palladium-catalyzed amination of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding water (10 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(morpholino)-4-methoxy-1-naphthonitrile.

Protocol 2: Copper-Catalyzed Ullmann Amination

This protocol provides a general method for the Copper-catalyzed amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Copper(I) Iodide (CuI)

  • L-Proline

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), CuI (0.1 mmol, 10 mol%), L-Proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMSO (5 mL) via syringe, followed by aniline (1.2 mmol).

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete (typically 24-48 hours), cool the mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under vacuum.

  • Purify the residue by flash column chromatography to yield the desired 3-(phenylamino)-4-methoxy-1-naphthonitrile.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Weigh Reactants & Catalysts B Add to Dry Flask A->B C Inert Atmosphere (N2/Ar) B->C D Add Solvent & Amine C->D E Heat & Stir D->E F Monitor Progress (TLC/GC-MS) E->F G Quench Reaction F->G Reaction Complete H Extraction G->H I Drying & Concentration H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K

Caption: General experimental workflow for catalytic amination.

buchwald_hartwig_cycle center Catalytic Cycle Pd0 Pd(0)L OA_complex Ar-Pd(II)(L)-X Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)(L)-NHR₂]⁺X⁻ OA_complex->Amine_complex Ligand Exchange Amido_complex Ar-Pd(II)(L)-NR₂ Amine_complex->Amido_complex Deprotonation BaseH [Base-H]⁺X⁻ Amine_complex->BaseH Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_complex->Product ArX Ar-X ArX->OA_complex Amine R₂NH Amine->Amine_complex Base Base Base->Amine_complex

Caption: Plausible catalytic cycle for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Photophysical Studies of 3-Bromo-4-methoxy-1-naphthonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene derivatives are a significant class of compounds in medicinal chemistry and materials science due to their inherent fluorescence properties and sensitivity to the local environment.[1] The electronic and photophysical characteristics of these molecules can be finely tuned through substituent modifications, making them valuable as fluorescent probes and building blocks for functional materials.[1] This document provides a detailed overview of the photophysical properties of 3-Bromo-4-methoxy-1-naphthonitrile and its derivatives, along with comprehensive protocols for their characterization.

While specific photophysical data for this compound is not extensively available in the public domain, this application note utilizes data from structurally similar compounds, such as 1-Bromo-4-methoxynaphthalene, to provide representative insights. The protocols outlined herein are standardized and can be readily adapted for the detailed investigation of this specific class of molecules.

Photophysical Properties

The photophysical behavior of this compound derivatives is governed by the interplay of the naphthonitrile core, the electron-donating methoxy group, and the electron-withdrawing, heavy-atom-containing bromo group. These substitutions influence the absorption and emission maxima, fluorescence quantum yield, and fluorescence lifetime.

Data Presentation

The following table summarizes the typical photophysical data for a representative this compound derivative in a non-polar solvent like cyclohexane. This data is based on findings for structurally related silyl-substituted naphthalene derivatives.[2]

ParameterValueConditions
Absorption Maximum (λ_abs) ~320 nmCyclohexane
Molar Extinction Coefficient (ε) ~10,000 M⁻¹cm⁻¹at λ_abs
Emission Maximum (λ_em) ~380 nmExcitation at λ_abs
Stokes Shift ~60 nm
Fluorescence Quantum Yield (Φ_f) 0.1 - 0.3Relative to a standard
Fluorescence Lifetime (τ_f) 1 - 5 nsTime-correlated single photon counting

Experimental Protocols

Detailed methodologies for the key photophysical experiments are provided below.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum to determine the wavelength of maximum absorption (λ_abs) and the molar extinction coefficient (ε).

Materials:

  • This compound derivative

  • Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, ethanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of the compound in the chosen solvent at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions in the range of 1-20 µM.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the sample holder. Record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_abs).

    • Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) from the absorbance (A) at λ_abs, the concentration (c), and the path length (l).

Steady-State Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission and excitation spectra.

Materials:

  • Dilute solutions of the this compound derivative (absorbance at excitation wavelength < 0.1)

  • Spectroscopic grade solvent

  • Fluorescence cuvettes (1 cm path length, four polished sides)[3]

  • Fluorometer

Procedure:

  • Instrument Setup: Turn on the fluorometer and allow the excitation lamp to stabilize.

  • Excitation Spectrum:

    • Set the emission monochromator to the estimated emission maximum (λ_em), which is typically 30-50 nm longer than the λ_abs.

    • Scan the excitation monochromator over a wavelength range that includes the absorption band. The resulting spectrum should resemble the absorption spectrum.

    • The peak of the excitation spectrum provides the optimal excitation wavelength (λ_ex).

  • Emission Spectrum:

    • Set the excitation monochromator to the determined λ_ex.

    • Scan the emission monochromator from a wavelength slightly longer than λ_ex to the desired upper limit (e.g., 600 nm).

    • The peak of this spectrum is the emission maximum (λ_em).

Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)

The fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized fluorescence standard.[4]

Materials:

  • Solution of the this compound derivative

  • Solution of a fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Absorbance Matching: Prepare solutions of the sample and the standard in the same solvent (if possible) with absorbances below 0.1 at the excitation wavelength. It is crucial that the absorbance of the sample and the standard are closely matched at the excitation wavelength.

  • Fluorescence Spectra:

    • Record the fluorescence emission spectrum of the standard solution.

    • Without changing any instrument settings, record the fluorescence emission spectrum of the sample solution using the same excitation wavelength.

  • Data Analysis:

    • Integrate the area under the emission curves for both the sample and the standard.

    • Calculate the quantum yield of the sample (Φ_s) using the following equation:

      Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

      Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

      • Subscripts 's' and 'r' refer to the sample and the reference standard, respectively.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis prep Prepare Stock & Dilutions blank Record Solvent Baseline prep->blank 1. Blank sample Record Sample Absorption Spectrum blank->sample 2. Sample lambda_max Determine λ_abs sample->lambda_max 3. Analyze epsilon Calculate Molar Extinction Coefficient (ε) lambda_max->epsilon Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Fluorometer Measurement cluster_analysis Data Analysis prep Prepare Dilute Solution (Abs < 0.1) excitation_spec Record Excitation Spectrum prep->excitation_spec 1. Ex Scan lambda_ex Determine Optimal λ_ex excitation_spec->lambda_ex 2. Analyze emission_spec Record Emission Spectrum lambda_em Determine λ_em emission_spec->lambda_em 4. Analyze lambda_ex->emission_spec 3. Em Scan Quantum_Yield_Workflow cluster_prep Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_calc Calculation prep_sample Prepare Sample Solution abs_sample Measure Absorbance of Sample (A_s) prep_sample->abs_sample prep_standard Prepare Standard Solution abs_standard Measure Absorbance of Standard (A_r) prep_standard->abs_standard fluor_sample Record Fluorescence of Sample (I_s) abs_sample->fluor_sample calc_qy Calculate Quantum Yield (Φ_s) abs_sample->calc_qy fluor_standard Record Fluorescence of Standard (I_r) abs_standard->fluor_standard abs_standard->calc_qy fluor_sample->calc_qy fluor_standard->calc_qy

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-4-methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3-Bromo-4-methoxy-1-naphthonitrile synthesis. It includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and visualizations to clarify the workflow.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis of this compound, which is typically prepared in a two-step process: (1) cyanation of 1-bromo-4-methoxynaphthalene to yield 4-methoxy-1-naphthonitrile, and (2) subsequent bromination to afford the final product.

Step 1: Palladium-Catalyzed Cyanation of 1-Bromo-4-methoxynaphthalene

Question Answer and Troubleshooting Steps
Why is my cyanation reaction not proceeding or showing low conversion? 1. Catalyst Inactivity: Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. Ensure anhydrous and inert reaction conditions (e.g., using a glovebox or Schlenk line).[1] Consider using an air-stable precatalyst like XantPhos-PdCl2, which generates the active Pd(0) species in situ.[2] 2. Cyanide Source Solubility: The low solubility of cyanide salts like NaCN or KCN in organic solvents can limit the reaction rate. While milling the cyanide salt can help, it poses a significant safety risk due to potential aerosolization.[1] Using a non-toxic and more soluble cyanide source like K4[Fe(CN)6] in a biphasic system can be a safer and effective alternative.[3] 3. Catalyst Poisoning: Cyanide ions can poison the palladium catalyst.[1][4] To mitigate this, the slow addition of the cyanide source or using a cyanide source with low solubility can be beneficial. Additives like reducing agents can also help maintain the active catalytic species.[1] 4. Insufficient Temperature: Ensure the reaction is heated to an adequate temperature. For many palladium-catalyzed cyanations, temperatures around 100-120 °C in a solvent like DMF or DMAC are required.[3][4]
I am observing the formation of significant byproducts. What could be the cause? 1. Hydrolysis of the Nitrile: If water is present in the reaction mixture, the nitrile product can be hydrolyzed to the corresponding amide or carboxylic acid. Ensure the use of anhydrous solvents and reagents. 2. Reductive Dehalogenation: The starting material, 1-bromo-4-methoxynaphthalene, may undergo reductive dehalogenation to form 4-methoxynaphthalene. This can be more prevalent if the reaction conditions are too harsh or if certain additives are used. 3. Ligand Decomposition: The phosphine ligands used in palladium catalysis can degrade at high temperatures, leading to less selective catalysis. Ensure the chosen ligand is stable at the reaction temperature.
How can I effectively purify the 4-methoxy-1-naphthonitrile intermediate? Column chromatography on silica gel is a common method for purification. A solvent system of ethyl acetate and hexanes is typically effective. The progress of the purification can be monitored by thin-layer chromatography (TLC). Recrystallization from a suitable solvent can also be employed for further purification.

Step 2: Bromination of 4-methoxy-1-naphthonitrile

Question Answer and Troubleshooting Steps
My bromination reaction is giving a low yield or a mixture of products. What can I do? 1. Incorrect Brominating Agent: The choice of brominating agent is crucial. N-Bromosuccinimide (NBS) is often a good choice for regioselective bromination of activated aromatic rings.[5] Using elemental bromine (Br2) can lead to over-bromination and the formation of multiple isomers.[6][7][8] 2. Reaction Temperature: The temperature can influence the regioselectivity of the bromination. Running the reaction at a lower temperature may improve the selectivity for the desired 3-bromo isomer. 3. Solvent Effects: The solvent can impact the reactivity of the brominating agent. Solvents like acetonitrile or dichloromethane are commonly used.[9] 4. Multiple Brominations: The methoxy group is an activating group, which can make the naphthalene ring susceptible to multiple brominations.[6] To avoid this, use a stoichiometric amount of the brominating agent and add it portion-wise to the reaction mixture.
How do I control the regioselectivity of the bromination? The methoxy group at the 4-position and the nitrile group at the 1-position will direct the electrophilic substitution. The methoxy group is an ortho-, para-director, and the nitrile is a meta-director. The 3-position is ortho to the activating methoxy group, making it a likely site for bromination. To enhance selectivity, milder reaction conditions (lower temperature, less reactive brominating agent) are recommended.
What is the best way to purify the final product, this compound? Purification can typically be achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. This will help to separate the desired product from any unreacted starting material and isomeric byproducts. Recrystallization can be used as a final purification step to obtain a highly pure product.

Detailed Experimental Protocols

The following protocols are suggested synthetic routes for the preparation of this compound.

Protocol 1: Synthesis of 4-methoxy-1-naphthonitrile via Palladium-Catalyzed Cyanation

This protocol is adapted from general procedures for the palladium-catalyzed cyanation of aryl bromides.[3][10]

Materials:

  • 1-Bromo-4-methoxynaphthalene

  • Potassium Ferrocyanide (K4[Fe(CN)6])

  • Palladium(II) Acetate (Pd(OAc)2)

  • Dimethylacetamide (DMAC), anhydrous

  • Deionized Water

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-methoxynaphthalene (1.0 eq), K4[Fe(CN)6] (0.5 eq), and Pd(OAc)2 (0.01 eq).

  • Add anhydrous DMAC to the flask.

  • Heat the reaction mixture to 120 °C and stir vigorously for 5-10 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to yield 4-methoxy-1-naphthonitrile.

Protocol 2: Bromination of 4-methoxy-1-naphthonitrile

This protocol is based on general methods for the bromination of activated aromatic compounds.[5]

Materials:

  • 4-methoxy-1-naphthonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile, anhydrous

Procedure:

  • Dissolve 4-methoxy-1-naphthonitrile (1.0 eq) in anhydrous acetonitrile in a reaction flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-30 minutes.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to afford this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and their impact on yield, based on literature for similar reactions. Optimization for the specific synthesis of this compound is recommended.

Reaction Step Parameter Condition Effect on Yield
Cyanation Catalyst Loading0.1 - 2 mol% Pd(OAc)2Higher loading may increase reaction rate but also cost. Lower loading can be effective but may require longer reaction times.[3]
Temperature100 - 140 °CHigher temperatures generally increase the reaction rate, but may also lead to byproduct formation.
Cyanide SourceK4[Fe(CN)6] vs. Zn(CN)2K4[Fe(CN)6] is less toxic and can give good yields in biphasic systems.[3] Zn(CN)2 is also effective but more toxic.[1]
Bromination Brominating AgentNBS vs. Br2NBS is generally more selective and leads to higher yields of the desired mono-brominated product.[5]
Temperature0 °C to room temp.Lower temperatures favor higher regioselectivity and reduce the formation of over-brominated byproducts.
Stoichiometry1.0 - 1.2 eq of NBSUsing a slight excess of NBS ensures complete conversion of the starting material, but a large excess can lead to di-bromination.

Visualizations

Experimental Workflow

experimental_workflow cluster_cyanation Step 1: Cyanation cluster_bromination Step 2: Bromination start_mat 1-Bromo-4-methoxynaphthalene reagents1 Pd(OAc)2, K4[Fe(CN)6] DMAC, 120°C start_mat->reagents1 Reacts with intermediate 4-Methoxy-1-naphthonitrile reagents1->intermediate Forms purification1 Workup & Purification (Column Chromatography) intermediate->purification1 Is purified by purification1->intermediate2 reagents2 NBS, Acetonitrile 0°C to RT final_product This compound reagents2->final_product Forms purification2 Workup & Purification (Column Chromatography) final_product->purification2 Is purified by intermediate2->reagents2 Reacts with

Caption: Synthetic workflow for this compound.

Logical Relationship of Troubleshooting

troubleshooting_logic cluster_cyanation_issues Cyanation Issues cluster_cyanation_causes Potential Causes cluster_bromination_issues Bromination Issues cluster_bromination_causes Potential Causes low_conversion Low Conversion catalyst_inactive Catalyst Inactivity low_conversion->catalyst_inactive cn_solubility Poor Cyanide Solubility low_conversion->cn_solubility catalyst_poisoning Catalyst Poisoning low_conversion->catalyst_poisoning low_temp Low Temperature low_conversion->low_temp byproducts Byproduct Formation hydrolysis Hydrolysis byproducts->hydrolysis dehalogenation Reductive Dehalogenation byproducts->dehalogenation low_yield_mixture Low Yield / Mixture wrong_reagent Incorrect Brominating Agent low_yield_mixture->wrong_reagent high_temp High Temperature low_yield_mixture->high_temp over_bromination Over-bromination low_yield_mixture->over_bromination poor_selectivity Poor Regioselectivity poor_selectivity->wrong_reagent poor_selectivity->high_temp

Caption: Troubleshooting logic for the synthesis.

References

Technical Support Center: Purification of 3-Bromo-4-methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Bromo-4-methoxy-1-naphthonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Low Recovery After Recrystallization

Potential Cause Troubleshooting Step Expected Outcome
Incorrect Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water) to find the optimal one. A good starting point for similar compounds is methanol.[1]A significant increase in crystal formation upon cooling, leading to higher recovery.
Excessive Solvent Volume Using too much solvent will keep the compound dissolved even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.Improved crystal yield upon cooling.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.Formation of larger, purer crystals and improved recovery.
Premature Crystallization If the compound crystallizes too quickly (e.g., in the funnel during hot filtration), pre-heat the filtration apparatus (funnel and receiving flask) and use a small amount of hot solvent to wash any crystals through.Minimizes loss of product during the hot filtration step.

Issue 2: Impure Product After Column Chromatography

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent System (Eluent) The polarity of the eluent may be too high or too low, resulting in poor separation of the target compound from impurities. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives a retention factor (Rf) of 0.2-0.4 for the desired compound.Clear separation of spots on the TLC plate, which translates to good separation on the column.
Column Overloading Too much crude material on the column leads to broad bands and poor separation. As a general rule, use a 20:1 to 100:1 ratio of stationary phase (silica gel) to crude product by weight.Sharper bands and better separation of the product from impurities.
Improper Column Packing Air bubbles or cracks in the stationary phase create channels, leading to uneven solvent flow and poor separation. Pack the column carefully as a slurry and ensure it is uniformly settled before loading the sample.A well-packed column with a level surface, leading to uniform band elution.
Sample Loading Technique Loading the sample in a large volume of solvent will cause it to spread out at the top of the column. Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and then load the dry powder onto the column.A narrow starting band, resulting in better separation.

Issue 3: Oily Product Instead of Crystals

Potential Cause Troubleshooting Step Expected Outcome
Presence of Insoluble Impurities Impurities can inhibit crystallization. Attempt to remove impurities by performing a hot filtration of the recrystallization solution before cooling.Removal of particulate matter, allowing for proper crystal lattice formation.
Product is an Oil at Room Temperature While related compounds are solids, the target compound might be a low-melting solid or an oil.[1][2] Cool the solution in an ice-salt bath or even a freezer to induce crystallization. Scratching the inside of the flask with a glass rod can also initiate crystal growth.Formation of solid crystals from the oil.
Residual Solvent Trapped solvent can lower the melting point and make the product appear oily. Ensure the purified product is thoroughly dried under vacuum to remove all residual solvent.A dry, crystalline solid.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

While there is no specific data available for this compound, the closely related compound, 3-Bromo-4-methoxybenzonitrile, has a melting point of 121-125°C.[1] It is reasonable to expect a similar, though likely higher, melting point for the naphthonitrile derivative due to its larger aromatic system.

Q2: What analytical techniques can be used to assess the purity of this compound?

  • Gas Chromatography (GC): A purity of >98.0% (GC) is reported for the related compound 3-Bromo-4-methoxybenzonitrile, making GC a suitable technique.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any proton- or carbon-containing impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (once established) is a good indicator of purity.

Q3: What are some potential impurities from the synthesis of this compound?

Based on a synthetic route for a similar compound, 3-Bromo-7-methoxy-1-naphthonitrile, potential impurities could arise from incomplete reactions or side reactions.[3] For instance, if the synthesis involves a bromination step, isomers with bromine at different positions on the naphthalene ring could be present. If a debromination step is involved, the starting di-bromo compound could be a potential impurity.[3]

Q4: Is this compound sensitive to light or air?

The related compound, 3-Bromo-4-methoxybenzonitrile, is noted to be light and air sensitive.[1] Therefore, it is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.[1]

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol, methanol, ethyl acetate).

  • Dissolution: Gently heat the test tube in a water bath. If the compound dissolves, allow it to cool to room temperature and then in an ice bath. Observe the amount of crystal formation. The ideal solvent will result in a large quantity of crystals upon cooling.

  • Procedure: a. Place the crude product in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. c. If there are insoluble impurities, perform a hot filtration. d. Allow the flask to cool slowly to room temperature. e. Place the flask in an ice bath for at least 30 minutes to maximize crystallization. f. Collect the crystals by vacuum filtration. g. Wash the crystals with a small amount of cold solvent. h. Dry the crystals under vacuum.

Protocol 2: Column Chromatography

  • Eluent Selection: Using TLC, spot the crude material on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexane and ethyl acetate). The optimal eluent will give an Rf value of 0.2-0.4 for the target compound and good separation from impurities.

  • Column Packing: a. Clamp a glass column vertically. b. Add a small plug of cotton or glass wool to the bottom. c. Add a thin layer of sand. d. Prepare a slurry of silica gel in the chosen eluent and pour it into the column. e. Allow the silica gel to settle, ensuring there are no air bubbles. f. Add a layer of sand on top of the silica gel.

  • Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent. b. Carefully add the sample solution to the top of the column. c. Alternatively, pre-adsorb the sample onto a small amount of silica gel, and load the dry powder onto the column.

  • Elution: a. Add the eluent to the top of the column. b. Apply gentle pressure (if necessary) to maintain a steady flow rate. c. Collect fractions and monitor the elution by TLC. d. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_product Completely Dissolved add_solvent->dissolved_product hot_filtration Hot Filtration (optional) dissolved_product->hot_filtration Insoluble impurities present cooling Slow Cooling dissolved_product->cooling No insoluble impurities hot_filtration->cooling ice_bath Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Under Vacuum wash_crystals->dry_crystals pure_product Pure Crystalline Product dry_crystals->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Impure Product After Column Chromatography cause1 Inappropriate Eluent start->cause1 cause2 Column Overloading start->cause2 cause3 Improper Packing start->cause3 solution1 Optimize with TLC (Rf 0.2-0.4) cause1->solution1 solution2 Use 20:1 to 100:1 Silica:Sample Ratio cause2->solution2 solution3 Pack as Slurry, Avoid Air Bubbles cause3->solution3 end_node Pure Product solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting logic for impure product after column chromatography.

References

identifying side products in the synthesis of 3-Bromo-4-methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers involved in the synthesis of 3-Bromo-4-methoxy-1-naphthonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My TLC analysis of the crude reaction mixture shows multiple spots in addition to the desired product. What are the likely side products?

A1: The most common side products in the bromination of 4-methoxy-1-naphthonitrile arise from over-bromination or bromination at alternative positions on the naphthalene ring. The starting material, 4-methoxy-1-naphthonitrile, is an electron-rich system due to the activating methoxy group, which can promote the formation of multiple products.

Potential side products include:

  • Dibromo derivatives: Such as 3,5-dibromo-4-methoxy-1-naphthonitrile or other isomers resulting from the addition of a second bromine atom.

  • Isomeric monobromo products: While the 3-position is electronically favored, small amounts of other isomers, such as the 5-bromo derivative, may form.

  • Unreacted starting material: Incomplete reaction will leave residual 4-methoxy-1-naphthonitrile.

  • Hydrolysis products: If water is present in the reaction mixture, the nitrile group (-CN) could be partially or fully hydrolyzed to an amide (-CONH₂) or a carboxylic acid (-COOH).

Q2: How can I minimize the formation of dibrominated side products?

A2: To reduce the extent of over-bromination, consider the following adjustments to your protocol:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of your brominating agent (e.g., N-Bromosuccinimide) to the 4-methoxy-1-naphthonitrile starting material.

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity.

  • Slow Addition of Brominating Agent: Add the brominating agent portion-wise or as a solution dropwise over an extended period. This keeps the instantaneous concentration of the electrophile low, disfavoring multiple substitutions.

Q3: My NMR spectrum of the purified product shows unexpected peaks. How can I identify the impurities?

A3: Unexpected peaks in the NMR spectrum likely correspond to the side products mentioned in Q1.

  • Dibromo-impurities: These would exhibit more complex aromatic signals and potentially a downfield shift of the remaining aromatic protons due to the increased electron-withdrawing effect of two bromine atoms.

  • Isomeric impurities: The coupling constants and chemical shifts of the aromatic protons will differ from the main product. A careful analysis of the 2D NMR spectra (COSY, HSQC, HMBC) can help elucidate the exact substitution pattern.

  • Starting Material: Compare the spectrum to a reference spectrum of 4-methoxy-1-naphthonitrile.

Q4: What is the best method to purify the crude product and remove these side products?

A4: Column chromatography on silica gel is typically the most effective method for separating this compound from the common side products.

  • Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) will allow for the separation of the less polar dibromo and desired monobromo products from the more polar starting material and hydrolysis byproducts.

  • Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure desired product.

Side Product Summary

Compound Potential Side Product Reason for Formation Distinguishing Analytical Feature
13,5-Dibromo-4-methoxy-1-naphthonitrileOver-bromination due to the activated nature of the ring.Higher molecular weight in mass spectrometry; distinct NMR pattern.
25-Bromo-4-methoxy-1-naphthonitrileIsomeric byproduct of electrophilic substitution.Different coupling constants and chemical shifts in the aromatic region of the ¹H NMR spectrum compared to the 3-bromo isomer.
34-Methoxy-1-naphthonitrileIncomplete reaction.Matches the spectral data of the starting material.
43-Bromo-4-methoxy-1-naphthoic acid/amideHydrolysis of the nitrile group in the presence of water.Presence of a broad -OH or -NH₂ signal in the ¹H NMR and a carbonyl peak in the IR spectrum.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 4-methoxy-1-naphthonitrile

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxy-1-naphthonitrile (1.0 equivalent) in anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.0 equivalent) portion-wise over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution. Transfer the mixture to a separatory funnel and dilute with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Start Synthesis reaction Bromination of 4-methoxy-1-naphthonitrile start->reaction tlc_analysis TLC Analysis of Crude Product reaction->tlc_analysis single_spot Single Major Spot? tlc_analysis->single_spot purification Purification (Column Chromatography) single_spot->purification Yes multiple_spots Multiple Spots Observed single_spot->multiple_spots No characterization Characterization (NMR, MS) purification->characterization pure_product Pure Product Obtained characterization->pure_product identify_impurities Identify Side Products (See Table) multiple_spots->identify_impurities optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Slow Addition of NBS - Check Stoichiometry identify_impurities->optimize_conditions rerun_reaction Re-run Reaction optimize_conditions->rerun_reaction rerun_reaction->reaction

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Palladium-Catalyzed Reactions with 3-Bromo-4-methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions involving 3-bromo-4-methoxy-1-naphthonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is showing low to no conversion. What are the likely causes?

A1: Low conversion in Suzuki-Miyaura couplings with this substrate can stem from several factors. The electron-rich nature of the methoxy-substituted naphthalene ring can make oxidative addition to the Pd(0) catalyst sluggish. Additionally, catalyst deactivation, improper choice of base or solvent, and issues with the boronic acid reagent are common culprits. We recommend reviewing your catalyst system, ensuring anhydrous and anaerobic conditions, and checking the quality of your reagents.

Q2: I am observing significant amounts of homocoupling of my boronic acid reagent. How can I minimize this side reaction?

A2: Homocoupling often arises from the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). Using a milder base or a different solvent system can also disfavor this side reaction. Additionally, consider adding the boronic acid slowly to the reaction mixture.

Q3: In my Buchwald-Hartwig amination, I am seeing debromination of the starting material. What is causing this and how can I prevent it?

A3: Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed couplings. It can be promoted by certain phosphine ligands, the presence of water or other protic sources, and elevated temperatures. To mitigate this, try using a bulkier ligand, ensuring strictly anhydrous conditions, and lowering the reaction temperature if possible. The choice of base can also play a role; switching to a non-hydroxide base like Cs₂CO₃ or K₃PO₄ may be beneficial.

Q4: My Heck reaction is giving a mixture of regioisomers. How can I improve the selectivity?

A4: The regioselectivity of the Heck reaction can be influenced by the electronic and steric properties of both the aryl halide and the alkene, as well as the catalyst system. For electron-rich aryl bromides like this compound, careful selection of the phosphine ligand is crucial. Bulky, electron-rich ligands often favor the desired linear product. Reaction temperature and the choice of base can also impact selectivity.

Q5: I am having difficulty purifying my product from the palladium catalyst and ligand residues. What are some effective purification strategies?

A5: Residual palladium and ligands can be challenging to remove. After the initial work-up, column chromatography on silica gel is the most common method. If co-elution is an issue, consider using a scavenger resin designed to bind palladium. Alternatively, precipitation of the product from a suitable solvent system can sometimes leave the catalyst and ligand residues in the solution. Washing the organic extract with an aqueous solution of a thiol-containing compound, like thiourea, can also help to sequester palladium.

Troubleshooting Guides

Low or No Product Yield

Low or no product yield is a frequent issue in palladium-catalyzed cross-coupling reactions. The following guide provides a systematic approach to diagnosing and resolving this problem.

graph Troubleshooting_Low_Yield { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Start [label="Low/No Product Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="1. Catalyst System Integrity"]; CheckConditions [label="2. Reaction Conditions"]; CheckReagents [label="3. Reagent Quality"]; TroubleshootLigand [label="Ligand Issues"]; TroubleshootBase [label="Base Incompatibility"]; TroubleshootSolvent [label="Solvent Effects"]; OptimizeTemp [label="Temperature Optimization"]; Degas [label="Inadequate Degassing"]; BoronicAcidQuality [label="Boronic Acid Decomposition"]; AmineQuality [label="Amine Impurity"]; AlkeneQuality [label="Alkene Polymerization"];

Start -> CheckCatalyst; CheckCatalyst -> TroubleshootLigand [label="Is the ligand appropriate?"]; CheckCatalyst -> CheckConditions [label="Catalyst appears fine"]; CheckConditions -> TroubleshootBase [label="Is the base suitable?"]; CheckConditions -> TroubleshootSolvent [label="Is the solvent optimal?"]; CheckConditions -> OptimizeTemp [label="Is the temperature correct?"]; CheckConditions -> Degas [label="Is the system anaerobic?"]; CheckConditions -> CheckReagents [label="Conditions seem correct"]; CheckReagents -> BoronicAcidQuality [label="Suzuki Coupling?"]; CheckReagents -> AmineQuality [label="Buchwald-Hartwig?"]; CheckReagents -> AlkeneQuality [label="Heck Reaction?"];

TroubleshootLigand -> { node [shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; SolutionLigand1 [label="Consider a more electron-rich or bulkier ligand."]; SolutionLigand2 [label="Increase ligand:Pd ratio."]; } TroubleshootBase -> { node [shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; SolutionBase1 [label="Switch to a stronger or weaker base."]; SolutionBase2 [label="Ensure base is anhydrous."]; } TroubleshootSolvent -> { node [shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; SolutionSolvent1 [label="Try a more polar or non-polar solvent."]; SolutionSolvent2 [label="Ensure solvent is anhydrous and degassed."]; } OptimizeTemp -> { node [shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; SolutionTemp1 [label="Increase temperature for slow reactions."]; SolutionTemp2 [label="Decrease temperature to prevent decomposition."]; } Degas -> { node [shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; SolutionDegas [label="Improve degassing procedure (e.g., freeze-pump-thaw)."]; } BoronicAcidQuality -> { node [shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; SolutionBoronic [label="Use fresh, high-purity boronic acid."]; } AmineQuality -> { node [shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; SolutionAmine [label="Purify amine before use."]; } AlkeneQuality -> { node [shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; SolutionAlkene [label="Use freshly distilled alkene."]; } }

Caption: Troubleshooting workflow for low or no product yield.

Common Side Reactions and Solutions
graph Side_Reactions { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

SideReaction [label="Common Side Reactions", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Homocoupling [label="Homocoupling of Boronic Acid\n(Suzuki)"]; Debromination [label="Hydrodehalogenation\n(Debromination)"]; LigandArylation [label="Ligand Arylation"]; NitrileHydrolysis [label="Nitrile Group Hydrolysis"];

SideReaction -> Homocoupling; SideReaction -> Debromination; SideReaction -> LigandArylation; SideReaction -> NitrileHydrolysis;

Homocoupling -> { node [shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; SolutionHomo [label="- Rigorous degassing\n- Use milder base\n- Slow addition of boronic acid"]; } Debromination -> { node [shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; SolutionDebrom [label="- Use bulky, electron-rich ligands\n- Strictly anhydrous conditions\n- Lower reaction temperature"]; } LigandArylation -> { node [shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; SolutionLigand [label="- Use tri-tert-butylphosphine or other bulky alkyl phosphines"]; } NitrileHydrolysis -> { node [shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; SolutionNitrile [label="- Use non-aqueous base (e.g., CsF, K₃PO₄)\n- Minimize reaction time and temperature"]; } }

Caption: Common side reactions and their respective solutions.

Experimental Protocols (Illustrative Examples)

Disclaimer: The following protocols are representative examples for palladium-catalyzed reactions with aryl bromides and should be optimized for this compound.

Illustrative Suzuki-Miyaura Coupling Protocol
graph Suzuki_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reagents [label="Combine this compound,\nboronic acid, and base in a flask."]; Solvent [label="Add degassed solvent (e.g., Dioxane/Water)."]; Degas [label="Degas the mixture (e.g., N₂ bubbling)."]; Catalyst [label="Add Pd catalyst and ligand."]; Heat [label="Heat the reaction mixture (e.g., 80-100 °C)."]; Monitor [label="Monitor reaction by TLC or LC-MS."]; Workup [label="Aqueous work-up and extraction."]; Purify [label="Purify by column chromatography."]; End [label="Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reagents; Reagents -> Solvent; Solvent -> Degas; Degas -> Catalyst; Catalyst -> Heat; Heat -> Monitor; Monitor -> Workup; Workup -> Purify; Purify -> End; }

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand (e.g., SPhos, 4-10 mol%).

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Illustrative Buchwald-Hartwig Amination Protocol

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or RuPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv).

  • Add the amine (1.2 equiv) and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the residue by column chromatography.

Quantitative Data for Representative Palladium-Catalyzed Reactions

The following tables present illustrative data for typical palladium-catalyzed reactions with aryl bromides. These values should serve as a starting point for optimization with this compound.

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O1001285-95
2Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O801670-85
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF90880-90

Table 2: Illustrative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)Xantphos (2)NaOtBu (1.4)Toluene100690-98
2Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Dioxane1101285-95
3G3-XPhos (2)-K₃PO₄ (2)t-AmylOH1001088-96

Table 3: Illustrative Conditions for Heck Reaction of Aryl Bromides

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)DMF1002475-85
2PdCl₂(PPh₃)₂ (2)-K₂CO₃ (2)NMP1201880-90
3Herrmann's Catalyst (1)-NaOAc (2)DMAc1301285-95

Table 4: Illustrative Conditions for Sonogashira Coupling of Aryl Bromides

EntryPalladium Source (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2)THF60685-95
2Pd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (2)Toluene80880-90
3Pd(OAc)₂ (1)CuI (2)Pyrrolidine (2)DMF701088-97

stability issues of 3-Bromo-4-methoxy-1-naphthonitrile in acidic or basic media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Bromo-4-methoxy-1-naphthonitrile in acidic and basic media. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.

Troubleshooting Guides

This section addresses specific problems that may arise when working with this compound in acidic or basic environments.

Issue 1: Unexpected formation of a new polar compound during acidic workup or purification.

  • Question: During my reaction workup using aqueous acid (e.g., HCl, H₂SO₄), I've observed a new, more polar spot on my TLC plate, and my yield of this compound is lower than expected. What could be happening?

  • Possible Cause: The nitrile group (-CN) of your compound is likely undergoing hydrolysis to form either the corresponding amide (3-Bromo-4-methoxy-1-naphthamide) as an intermediate, or the carboxylic acid (3-Bromo-4-methoxy-1-naphthoic acid) as the final product. Nitriles are susceptible to hydrolysis under acidic conditions, especially when heated.[1][2][3][4]

  • Troubleshooting Steps:

    • Minimize Contact Time with Acid: Reduce the duration of exposure to the acidic medium as much as possible.

    • Use Milder Acids: If permissible for your experimental design, consider using a weaker acid or a buffered solution.

    • Lower the Temperature: Perform the acidic wash or extraction at a lower temperature (e.g., 0-5 °C) to slow down the rate of hydrolysis.

    • Characterize the Byproduct: Isolate the byproduct and characterize it using techniques like NMR, IR, and Mass Spectrometry to confirm if it is the amide or carboxylic acid. The presence of a broad N-H stretch in the IR spectrum (around 3100-3500 cm⁻¹) could indicate the amide, while a broad O-H stretch (around 2500-3300 cm⁻¹) and a carbonyl C=O stretch (around 1700 cm⁻¹) would suggest the carboxylic acid.

Issue 2: Degradation of the starting material when using strong acids at elevated temperatures.

  • Question: I am attempting a reaction that requires heating in the presence of a strong acid like HBr or HI, and I am seeing significant degradation of my this compound into a highly polar, phenolic compound. What is the likely cause?

  • Possible Cause: The methoxy group (-OCH₃) on the naphthalene ring is likely being cleaved by the strong acid. Aryl methyl ethers are known to undergo cleavage when heated with strong hydrohalic acids (HBr, HI) to form a phenol and a methyl halide.[5][6][7] This is a common reaction for deprotecting methoxy groups.

  • Troubleshooting Steps:

    • Avoid Strong Protic Acids at High Temperatures: If the desired reaction does not involve cleavage of the methoxy group, alternative reaction conditions should be sought.

    • Consider Lewis Acids: Depending on the reaction, a Lewis acid might be a suitable alternative to a strong protic acid and may not promote ether cleavage as readily.

    • Protecting Group Strategy: If the methoxy group is not essential for the desired transformation, consider if another protecting group for the hydroxyl functionality would be more stable under the required conditions.

    • Confirm Phenol Formation: The resulting product, 3-Bromo-4-hydroxy-1-naphthonitrile, will have significantly different spectroscopic properties, including a broad O-H peak in the ¹H NMR and IR spectra, and will exhibit different solubility.

Issue 3: Reaction with strong bases leads to a new product.

  • Question: When I treat this compound with a strong base like sodium hydroxide at elevated temperatures, I observe the formation of a new product. What is the likely reaction?

  • Possible Cause: Similar to acidic conditions, the nitrile group can be hydrolyzed under basic conditions.[1][3][8] Under milder conditions, this may yield the amide (3-Bromo-4-methoxy-1-naphthamide). However, with stronger bases and heat, the reaction will likely proceed to the carboxylate salt (sodium 3-bromo-4-methoxy-1-naphthoate).[3][8]

  • Troubleshooting Steps:

    • Control Reaction Conditions: If the goal is to avoid hydrolysis, use non-aqueous basic conditions or milder bases (e.g., carbonates, hindered amines) if possible.

    • Monitor the Reaction Closely: Use TLC or LC-MS to monitor the progress of the reaction and stop it before significant hydrolysis occurs if the amide is the desired product.

    • Product Isolation: Remember that if the carboxylic acid is formed under basic conditions, it will be in its salt form. An acidic workup is required to protonate it to the free carboxylic acid for extraction into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: At what pH is this compound most stable? A1: While specific quantitative stability data for this compound is not readily available in the literature, based on the general reactivity of its functional groups, it is expected to be most stable in neutral or near-neutral aqueous solutions (pH 6-8) at room temperature. Both strongly acidic (pH < 4) and strongly basic (pH > 10) conditions, especially with heating, are likely to cause degradation via hydrolysis of the nitrile group or cleavage of the methoxy ether.

Q2: Can the nitrile group be hydrolyzed to the carboxylic acid without affecting the methoxy group? A2: Yes, this is generally possible. The conditions for nitrile hydrolysis (e.g., refluxing with aqueous HCl or NaOH) are typically less harsh than those required for the cleavage of an aryl methyl ether.[7][8] Cleavage of the methoxy group usually requires very strong acids like HBr or HI at high temperatures.[6][9]

Q3: Is the bromo-substituent on the naphthalene ring reactive in acidic or basic media? A3: The bromine atom attached to the aromatic naphthalene ring is generally stable under most acidic and basic conditions that would be used for reactions involving the nitrile or methoxy groups. Aromatic C-Br bonds are typically robust and do not undergo nucleophilic substitution unless activated by strong electron-withdrawing groups in specific positions or under conditions for nucleophilic aromatic substitution, which are not typical for simple acidic or basic hydrolysis.

Q4: Are there any recommended storage conditions to ensure the stability of this compound? A4: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light. For solutions, using a neutral, aprotic solvent is advisable if storage for an extended period is necessary.

Data Summary

As specific experimental kinetic data for the degradation of this compound is not available, the following tables summarize the expected qualitative stability and degradation products based on general chemical principles for the functional groups present.

Table 1: Predicted Stability of this compound under Various Conditions

ConditionTemperaturePrimary Degradation PathwayMain Degradation Product(s)Predicted Stability
Neutral (pH 6-8)Room TempNone-High
Mild Acid (pH 4-6)Room TempMinimal Nitrile Hydrolysis3-Bromo-4-methoxy-1-naphthamideModerate to High
Strong Acid (pH < 2)Room TempNitrile Hydrolysis3-Bromo-4-methoxy-1-naphthoic acidLow
Strong Acid (e.g., HBr)Elevated TempEther Cleavage & Nitrile Hydrolysis3-Bromo-4-hydroxy-1-naphthoic acidVery Low
Mild Base (pH 8-10)Room TempMinimal Nitrile Hydrolysis3-Bromo-4-methoxy-1-naphthamideModerate
Strong Base (pH > 12)Elevated TempNitrile Hydrolysis3-Bromo-4-methoxy-1-naphthoate (salt)Very Low

Experimental Protocols & Methodologies

The following are generalized experimental protocols for the key degradation pathways discussed.

Protocol 1: Acid-Catalyzed Hydrolysis of the Nitrile Group

  • Setup: Dissolve this compound in a suitable co-solvent (e.g., dioxane or ethanol) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Add an excess of aqueous acid (e.g., 6M HCl).

  • Heating: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, neutralize the solution with a base (e.g., NaHCO₃).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate it, and purify the resulting carboxylic acid by recrystallization or column chromatography.

Protocol 2: Base-Catalyzed Hydrolysis of the Nitrile Group

  • Setup: In a round-bottom flask with a reflux condenser, dissolve this compound in a solvent such as ethanol.

  • Reaction: Add an aqueous solution of a strong base (e.g., 10% NaOH).

  • Heating: Heat the mixture to reflux. The reaction can be monitored for the disappearance of the starting material.

  • Workup: Cool the reaction mixture. To isolate the carboxylic acid, acidify the solution with a strong acid (e.g., concentrated HCl) until the pH is ~2.

  • Extraction: Extract the precipitated carboxylic acid with an organic solvent.

  • Purification: Wash the organic layer with brine, dry it, and concentrate to obtain the product, which can be further purified.

Visualizations

The following diagrams illustrate the potential degradation pathways of this compound.

Acidic_Hydrolysis_Pathway Start This compound Amide 3-Bromo-4-methoxy-1-naphthamide (Intermediate) Start->Amide +H₃O⁺ (Heat) Acid 3-Bromo-4-methoxy-1-naphthoic acid (Final Product) Amide->Acid +H₃O⁺ (Heat)

Caption: Acid-catalyzed hydrolysis pathway.

Basic_Hydrolysis_Pathway Start This compound Amide 3-Bromo-4-methoxy-1-naphthamide (Milder Conditions) Start->Amide +OH⁻, H₂O (Mild Heat) Carboxylate 3-Bromo-4-methoxy-1-naphthoate Salt (Harsher Conditions) Amide->Carboxylate +OH⁻, H₂O (Strong Heat) Acid 3-Bromo-4-methoxy-1-naphthoic acid Carboxylate->Acid +H₃O⁺ (Workup)

Caption: Base-catalyzed hydrolysis pathway.

Ether_Cleavage_Pathway Start This compound Product 3-Bromo-4-hydroxy-1-naphthonitrile (Phenol Product) Start->Product Strong Acid (e.g., HBr) High Temperature SideProduct CH₃Br

Caption: Acid-catalyzed ether cleavage.

References

Technical Support Center: Recrystallization of 3-Bromo-4-methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively recrystallizing 3-Bromo-4-methoxy-1-naphthonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: How much solvent should I use for the recrystallization?

A2: The key is to use the minimum amount of near-boiling solvent required to fully dissolve the crude this compound.[5][6] Using too much solvent is a common reason for poor or no crystal yield.[5][7] It is recommended to start with a small amount of solvent, bring it to a boil, and then add more solvent in small portions until the solid completely dissolves.

Q3: My compound is not crystallizing, even after the solution has cooled. What should I do?

A3: This is likely due to supersaturation. You can induce crystallization by:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches on the glass can provide a nucleation site for crystal growth.[5][7]

  • Seeding: Add a very small crystal of pure this compound (a "seed crystal") to the solution.[5] This provides a template for further crystallization.

  • Cooling further: Place the flask in an ice bath to further decrease the solubility of your compound.[7]

  • Reducing solvent volume: If there is too much solvent, you may need to heat the solution to evaporate some of the solvent and then allow it to cool again.[7][8]

Q4: My compound has "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution cools too quickly.[8] To resolve this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent.[8]

  • Allow the solution to cool much more slowly. Insulating the flask can help with this.[7]

  • Consider using a different solvent or solvent system with a lower boiling point.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling 1. Too much solvent was used. 2. The solution is supersaturated. 3. The compound is very soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to concentrate the solution and attempt to cool again.[7][8] 2. Induce crystallization by scratching the flask or adding a seed crystal.[5][7] 3. Try a different solvent in which the compound is less soluble, or use a mixed solvent system.
Low yield of crystals 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[5][8] 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not ice-cold.[5]1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Use a pre-heated funnel and flask for hot filtration. 3. Ensure the rinse solvent is thoroughly chilled in an ice bath before use.
Formation of an oil ("oiling out") 1. The melting point of the compound is lower than the temperature at which it precipitates from the solution.[8] 2. The solution cooled too rapidly. 3. High concentration of impurities.1. Reheat the solution, add more solvent, and cool slowly.[7][8] 2. Insulate the flask to slow the cooling rate.[7] 3. If impurities are suspected, consider a preliminary purification step like passing through a short plug of silica gel.
Colored impurities in crystals 1. The impurity co-crystallized with the product. 2. The impurity is adsorbed onto the surface of the crystals.1. Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product). 2. Perform a second recrystallization.

Experimental Protocols

1. Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. Based on similar compounds, aliphatic alcohols like isobutanol or hydrocarbons like heptane are good starting points.[1][2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring or swirling. Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5]

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

2. Mixed-Solvent Recrystallization

  • Solvent Pair Selection: Choose a pair of miscible solvents. One solvent should readily dissolve the this compound (the "good" solvent), while the other should not (the "bad" solvent). A common pair for aromatic compounds is hexane ("bad") and acetone ("good").[3]

  • Dissolution: Dissolve the crude solid in a minimal amount of the near-boiling "good" solvent.

  • Addition of "Bad" Solvent: While the solution is hot, slowly add the "bad" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the single-solvent recrystallization protocol.

Visualizations

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool oiling_out Does it 'oil out'? cool->oiling_out crystals_form Do crystals form? collect_crystals Collect crystals by filtration crystals_form->collect_crystals Yes too_much_solvent Too much solvent? crystals_form->too_much_solvent No oiling_out->crystals_form No reheat_add_solvent Reheat, add more 'good' solvent, cool very slowly oiling_out->reheat_add_solvent Yes end Pure Crystals collect_crystals->end supersaturated Supersaturated? too_much_solvent->supersaturated No boil_off_solvent Boil off excess solvent too_much_solvent->boil_off_solvent Yes induce_crystallization Induce crystallization (scratch/seed) supersaturated->induce_crystallization Yes wrong_solvent Wrong solvent choice supersaturated->wrong_solvent No boil_off_solvent->cool induce_crystallization->collect_crystals reheat_add_solvent->cool restart Restart with different solvent wrong_solvent->restart restart->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Purification of 3-Bromo-4-methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Bromo-4-methoxy-1-naphthonitrile.

Disclaimer: Direct experimental data for the purification of this compound is limited in publicly available literature. The following protocols and troubleshooting advice are based on established principles of organic chemistry and data from structurally analogous compounds.

I. Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Recrystallization Issues
IssuePossible Cause(s)Suggested Solution(s)
Product does not crystallize - Solvent is too polar or non-polar.- Solution is not sufficiently saturated.- Presence of impurities inhibiting crystallization.- Try a different solvent or a co-solvent system (e.g., ethanol/water, toluene/hexane)[1][2][3].- Concentrate the solution by slowly evaporating the solvent.- Scratch the inside of the flask with a glass rod at the solution-air interface.- Add a seed crystal of the pure compound.- Perform a preliminary purification by column chromatography to remove interfering impurities.
Oiling out - The boiling point of the solvent is close to or below the melting point of the compound[3].- The compound is too soluble in the chosen solvent, even at low temperatures.- Cooling the solution too rapidly.- Select a solvent with a higher boiling point.- Use a less effective solvent for the compound, or a co-solvent system where the compound has lower solubility.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery of pure product - The compound is significantly soluble in the cold solvent.- Too much solvent was used.- Premature crystallization during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Minimize the amount of hot solvent used to dissolve the crude product.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and crystallization during filtration.
Colored impurities in crystals - Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product.
Column Chromatography Issues
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of product and impurities - Inappropriate solvent system (eluent).- Column was not packed properly, leading to channeling.- Column was overloaded with the sample.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for an Rf of 0.2-0.4 for the desired compound[4][5].- A common starting point for aromatic compounds is a hexane/ethyl acetate or hexane/dichloromethane gradient[6][7][8][9][10].- Ensure the silica gel or alumina is packed uniformly without air bubbles[4].- The amount of crude material should typically be 1-5% of the weight of the stationary phase[4].
Product elutes too quickly or too slowly - Eluent is too polar or too non-polar.- If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane).- If the product elutes too slowly (low Rf), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate or dichloromethane).
Streaking or tailing of spots on TLC/fractions - Compound is too polar for the stationary phase.- Sample is interacting with acidic or basic sites on the silica gel.- Sample was overloaded on the column.- Use a more polar eluent system.- Add a small amount of a modifier to the eluent (e.g., 0.5-1% triethylamine for basic compounds, or acetic acid for acidic compounds).- Reduce the amount of sample loaded onto the column.
Multiple fractions containing the desired product - Gradient elution was too steep.- Flow rate was too high.- Use a shallower gradient for elution.- Reduce the flow rate to allow for better equilibration between the stationary and mobile phases.

II. Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: Based on a plausible synthetic route involving a Sandmeyer reaction of an aminonaphthonitrile intermediate, which is in turn derived from a methoxynaphthylamine, and subsequent bromination, potential impurities could include:

  • Unreacted starting materials: 4-methoxy-1-naphthonitrile, 4-methoxy-1-naphthylamine.

  • Intermediates: The diazonium salt (if decomposition is incomplete).

  • Side-products from the Sandmeyer reaction: 4-methoxy-1-naphthol (from reaction with water)[11][12].

  • Isomeric bromination products: Dibrominated or other positional isomers of the final product.

  • Reagents and byproducts: Residual copper salts from the Sandmeyer reaction[13][14][15], and byproducts from the brominating agent.

Q2: How can I choose a suitable recrystallization solvent?

A2: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold[3]. For aromatic nitriles, common solvents to try are ethanol, methanol, acetonitrile, toluene, or mixtures such as ethanol/water or ethyl acetate/hexane[1][2][3]. To select a solvent, test small amounts of your crude product in different solvents. A suitable solvent will dissolve the compound upon heating and form crystals upon cooling.

Q3: What stationary and mobile phases are recommended for column chromatography of this compound?

A3: For a compound like this compound, which is moderately polar, normal-phase chromatography on silica gel is a good starting point[4][5]. The mobile phase (eluent) should be optimized using TLC. A gradient of hexane and ethyl acetate or hexane and dichloromethane is often effective for separating aromatic compounds[6][7][8][9][10]. For separating isomers, specialized columns like phenyl or pentafluorophenyl (PFP) columns might offer better resolution in HPLC systems[16].

Q4: My purified product is still showing minor impurities by NMR. What should I do?

A4: If minor impurities persist after a primary purification step, a second purification method is recommended. For example, if you first performed a recrystallization, follow it with column chromatography, or vice versa. Alternatively, a second recrystallization from a different solvent system may be effective.

Q5: The Sandmeyer reaction to introduce the nitrile group is not working well. What are some common troubleshooting tips?

A5: The Sandmeyer reaction can be sensitive to reaction conditions. Key points to check are:

  • Temperature: The diazotization step must be carried out at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt to a phenol[11][12].

  • Acidity: The reaction requires a strong acidic medium.

  • Nitrite source: Ensure the sodium nitrite is fresh and added slowly.

  • Purity of the starting amine: Impurities in the starting amine can interfere with the reaction.

  • Some have reported that methanol can hinder diazonium salt formation[17]. Consider alternative solvents like acetonitrile if issues persist.

III. Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a test solvent and heat gently. A suitable solvent will dissolve the compound when hot and form crystals upon cooling. Test various solvents and co-solvent systems (e.g., ethanol, methanol, acetonitrile, toluene, ethyl acetate/hexane) to find the optimal one[1][2][3].

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.

General Column Chromatography Protocol
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot it on a TLC plate and develop it with different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to find an eluent that gives the target compound an Rf value between 0.2 and 0.4 and good separation from impurities[4][5].

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Ensure there are no air bubbles or cracks in the packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, carefully add the concentrated solution directly to the top of the column.

  • Elution: Begin eluting with the solvent system determined by TLC. If a gradient elution is needed, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

IV. Visualizations

Experimental_Workflow cluster_synthesis Proposed Synthesis cluster_purification Purification Start 4-Methoxy-1-naphthylamine Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Start->Diazotization Sandmeyer Sandmeyer Reaction (CuCN) Diazotization->Sandmeyer Intermediate 4-Methoxy-1-naphthonitrile Sandmeyer->Intermediate Bromination Bromination (e.g., NBS or Br2) Intermediate->Bromination Crude_Product Crude 3-Bromo-4-methoxy- 1-naphthonitrile Bromination->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chrom Column Chromatography Crude_Product->Column_Chrom Pure_Product Pure Product Recrystallization->Pure_Product Column_Chrom->Pure_Product

Caption: Proposed synthetic and purification workflow for this compound.

Troubleshooting_Logic Start Purification Attempt Impure Product Still Impure? Start->Impure Pure Pure Product Impure->Pure No Check_Method Review Purification Method Impure->Check_Method Yes Recrystallization Perform Recrystallization Recrystallization->Impure Column Perform Column Chromatography Column->Impure Check_Method->Recrystallization Check_Method->Column

Caption: Decision-making flowchart for troubleshooting the purification process.

References

challenges in the scale-up synthesis of 3-Bromo-4-methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up synthesis of 3-Bromo-4-methoxy-1-naphthonitrile. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work. The information is compiled from available literature on the synthesis of related compounds and established chemical principles.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the multi-step synthesis of this compound. A plausible synthetic pathway is outlined below, followed by troubleshooting for each key stage.

Proposed Synthetic Pathway

G cluster_0 Step 1: Synthesis of 4-Methoxy-1-naphthaldehyde cluster_1 Step 2: Synthesis of 4-Methoxy-1-naphthonitrile cluster_2 Step 3: Bromination to this compound A 1-Naphthol B 4-Methoxy-1-naphthaldehyde A->B Vilsmeier-Haack or Duff reaction (e.g., POCl3, DMF or hexamine) C 4-Methoxy-1-naphthaldehyde D 4-Methoxy-1-naphthonitrile C->D Aldoxime formation followed by dehydration (e.g., NH2OH·HCl, then Ac2O or SOCl2) E 4-Methoxy-1-naphthonitrile F This compound E->F Electrophilic Bromination (e.g., NBS or Br2 in a suitable solvent)

A proposed multi-step synthesis pathway for this compound.

An alternative for Step 2 is the Sandmeyer reaction, starting from 4-methoxy-1-naphthylamine.

Step 1: Synthesis of 4-Methoxy-1-naphthaldehyde
Observed Problem Potential Cause(s) Troubleshooting Suggestions
Low or no conversion of 1-naphthol - Incomplete methylation of 1-naphthol to 1-methoxynaphthalene. - Inactive Vilsmeier-Haack or Duff reagent. - Insufficient reaction temperature or time.- Ensure complete methylation of the starting material before formylation. - Use freshly opened or purified POCl₃ and dry DMF. - Gradually increase the reaction temperature and monitor by TLC.
Formation of multiple products - Competing formylation at other positions of the naphthalene ring. - Side reactions due to excessive temperatures.- Optimize the reaction temperature; Vilsmeier-Haack reactions are often temperature-sensitive. - Consider using a milder formylating agent. - Purification by column chromatography may be necessary.
Difficult work-up - Hydrolysis of the Vilsmeier reagent can be highly exothermic and produce acidic byproducts.- Perform the hydrolytic work-up by slowly adding the reaction mixture to ice-water with vigorous stirring. - Neutralize the aqueous layer carefully with a base (e.g., NaHCO₃ or NaOH solution) before extraction.
Step 2: Synthesis of 4-Methoxy-1-naphthonitrile
Observed Problem Potential Cause(s) Troubleshooting Suggestions
Incomplete conversion of the aldehyde to the oxime - Suboptimal pH for oxime formation. - Insufficient amount of hydroxylamine.- Adjust the pH of the reaction mixture; oxime formation is often favored under slightly acidic or basic conditions. - Use a slight excess of hydroxylamine hydrochloride and a suitable base (e.g., pyridine or sodium acetate).
Low yield of the nitrile from the oxime - Incomplete dehydration of the aldoxime. - Degradation of the product under harsh dehydration conditions.- Use a more efficient dehydrating agent like thionyl chloride or acetic anhydride. - Control the reaction temperature carefully to avoid side reactions. - A one-pot procedure for oxime formation and dehydration might improve the overall yield.[1]
Alternative Route: Sandmeyer Reaction Issues - Incomplete diazotization of 4-methoxy-1-naphthylamine. - Decomposition of the diazonium salt. - Low efficiency of the cyanation step.- Ensure the diazotization is carried out at low temperatures (0-5 °C). - Use the diazonium salt immediately after its formation. - Use a copper(I) cyanide catalyst for the Sandmeyer cyanation.[2][3][4]
Step 3: Bromination to this compound
Observed Problem Potential Cause(s) Troubleshooting Suggestions
Low regioselectivity (formation of other bromo-isomers) - The methoxy group is an activating ortho-, para-director, and the cyano group is a meta-director. Bromination is expected to occur at the position ortho to the methoxy group. However, other positions might also be susceptible to bromination.- Use a less reactive brominating agent, such as N-bromosuccinimide (NBS), which can improve regioselectivity. - Perform the reaction at a lower temperature to enhance selectivity. - The choice of solvent can influence regioselectivity; consider solvents like acetonitrile or dichloromethane.
Formation of di- or poly-brominated products - Excess of the brominating agent. - Highly activating nature of the methoxy group.- Use a stoichiometric amount of the brominating agent (1.0 to 1.1 equivalents). - Add the brominating agent slowly to the reaction mixture to maintain a low concentration. - Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.
Difficult purification of the final product - Presence of regioisomers with similar polarities.- Utilize column chromatography with a high-resolution stationary phase. - Consider recrystallization from a suitable solvent system to isolate the desired isomer. - HPLC may be necessary for analytical and small-scale preparative separations.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The regioselective bromination of 4-methoxy-1-naphthonitrile is arguably the most critical step. The methoxy group strongly activates the naphthalene ring towards electrophilic substitution, primarily at the ortho and para positions. Since the desired product is the 3-bromo isomer (ortho to the methoxy group), controlling the reaction conditions to favor this isomer over others is crucial for achieving a high yield and purity of the final product.

Q2: What are the main safety precautions to consider during this synthesis?

A2: Several safety precautions should be taken:

  • Brominating agents: Bromine (Br₂) is highly corrosive, toxic, and volatile. N-bromosuccinimide (NBS) is a safer alternative but should still be handled with care in a well-ventilated fume hood.

  • Reagents for Vilsmeier-Haack reaction: Phosphoryl chloride (POCl₃) is corrosive and reacts violently with water.

  • Cyanides: If using the Sandmeyer reaction route, be aware that copper(I) cyanide and other cyanide salts are highly toxic. Acidic work-ups of cyanide-containing reaction mixtures can generate toxic hydrogen cyanide gas.

  • General precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Ensure all reactions are performed in a well-ventilated fume hood.

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each reaction step. Use a suitable solvent system that provides good separation between the starting material, intermediates, and the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis, including the detection of side products and isomers.

Q4: Are there any specific challenges related to the scale-up of this synthesis?

A4: Yes, scaling up this synthesis presents several challenges:

  • Heat management: The Vilsmeier-Haack reaction and the work-up of the bromination reaction can be exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of byproducts.

  • Reagent addition: The controlled, slow addition of reagents, such as the brominating agent, becomes more challenging on a larger scale and may require specialized equipment like syringe pumps or dropping funnels with precise control.

  • Work-up and extraction: Handling large volumes of solvents and aqueous solutions during work-up and extraction can be cumbersome. Ensure you have appropriately sized equipment.

  • Purification: Purification by column chromatography can be challenging and costly on a large scale. Developing an efficient recrystallization protocol for the final product is highly desirable.

Data Presentation

Table 1: Summary of a Representative Bromination Reaction

ParameterValue
Starting Material 1-Methoxynaphthalene (as an analogue)
Brominating Agent N-Bromosuccinimide (NBS)
Solvent Acetonitrile
Stoichiometry (NBS:Substrate) 1:1
Reaction Time 15 minutes
Temperature Room Temperature
Yield of 4-bromo-1-methoxynaphthalene 100% (as reported in the study)[5]

Note: This data is for a closely related compound and should be used as a starting point for optimizing the bromination of 4-methoxy-1-naphthonitrile.

Experimental Protocols

General Procedure for the p-Bromination of 1-Methoxynaphthalene (Adapted for 4-Methoxy-1-naphthonitrile)

This protocol is based on a literature procedure for a similar substrate and should be adapted and optimized for the specific synthesis.[5]

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 4-methoxy-1-naphthonitrile in a suitable solvent (e.g., acetonitrile).

  • To the stirred solution, add 1 equivalent of N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Monitor the reaction progress by TLC. The reaction is expected to be relatively fast.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining NBS.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield in the Bromination Step

G Start Low Yield of This compound Check_SM Check Purity of Starting Material (4-Methoxy-1-naphthonitrile) Start->Check_SM Check_Reagent Verify Activity of Brominating Agent (e.g., NBS) Start->Check_Reagent Check_Conditions Review Reaction Conditions (Temperature, Time, Solvent) Start->Check_Conditions Analyze_Side_Products Analyze Crude Product for Side Products (GC-MS, NMR) Check_Conditions->Analyze_Side_Products Isomers Presence of Isomers? Analyze_Side_Products->Isomers Over_Bromination Evidence of Di-bromination? Analyze_Side_Products->Over_Bromination Optimize_Selectivity Optimize for Regioselectivity: - Lower Temperature - Change Solvent - Use Milder Brominating Agent Isomers->Optimize_Selectivity Yes Purification Improve Purification Method: - High-Resolution Chromatography - Recrystallization Isomers->Purification No Optimize_Stoichiometry Optimize Stoichiometry: - Use 1.0 eq. of Brominating Agent - Slow Addition Over_Bromination->Optimize_Stoichiometry Yes Over_Bromination->Purification No

Troubleshooting workflow for low yield in the bromination step.

References

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Bromo-4-methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, precise analytical characterization of novel chemical entities is paramount. This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 3-Bromo-4-methoxy-1-naphthonitrile. Due to the absence of direct published experimental data for this specific compound, this guide leverages spectral data from closely related analogs to predict its NMR characteristics and offers a framework for its empirical validation.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are derived from the analysis of substituent effects observed in analogous compounds, including substituted benzonitriles and naphthonitriles.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.8 - 8.0s-
H-58.1 - 8.3d8.0 - 9.0
H-67.6 - 7.8t7.0 - 8.0
H-77.8 - 8.0t7.0 - 8.0
H-87.9 - 8.1d8.0 - 9.0
-OCH₃3.9 - 4.1s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1110 - 115
C-2135 - 140
C-3115 - 120
C-4155 - 160
C-4a125 - 130
C-5128 - 132
C-6126 - 130
C-7128 - 132
C-8124 - 128
C-8a130 - 135
-CN117 - 120
-OCH₃55 - 60

Comparative Analysis with Related Structures

The predicted values are based on an analysis of substituent effects. For instance, the chemical shifts for the aromatic protons and carbons are influenced by the electron-donating methoxy group (-OCH₃), the electron-withdrawing cyano group (-CN), and the electronegative bromine atom. Data from compounds like 3-bromo-4-methoxybenzonitrile and 1-naphthonitrile are instrumental in these predictions. For example, the presence of the methoxy group is expected to shield adjacent protons and carbons, while the cyano and bromo groups will have a deshielding effect.

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy

A sample of the compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is acquired on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in ppm relative to a reference standard, typically tetramethylsilane (TMS). For ¹³C NMR, a proton-decoupled spectrum is usually obtained to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Structural Elucidation Pathway

The following diagram illustrates the logical workflow for characterizing this compound using NMR spectroscopy in conjunction with other analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR 1H NMR Spectroscopy Purification->H_NMR C_NMR 13C NMR Spectroscopy Purification->C_NMR Mass_Spec Mass Spectrometry Purification->Mass_Spec IR_Spec IR Spectroscopy Purification->IR_Spec Proton_Assignment Assign Proton Signals H_NMR->Proton_Assignment Carbon_Assignment Assign Carbon Signals C_NMR->Carbon_Assignment Structure_Confirmation Confirm Molecular Weight and Formula Mass_Spec->Structure_Confirmation Functional_Group_ID Identify Functional Groups IR_Spec->Functional_Group_ID Final_Structure Final Structure Elucidation Proton_Assignment->Final_Structure Carbon_Assignment->Final_Structure Structure_Confirmation->Final_Structure Functional_Group_ID->Final_Structure

Caption: Workflow for the characterization of this compound.

This guide provides a foundational understanding of the expected NMR characteristics of this compound. Experimental verification of these predictions is essential for definitive structural confirmation and will be a valuable contribution to the chemical literature.

Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of Bromo-Methoxy Aromatic Nitriles

Author: BenchChem Technical Support Team. Date: November 2025

While direct experimental X-ray crystallography data for 3-Bromo-4-methoxy-1-naphthonitrile is not publicly available, this guide provides a comparative analysis of closely related and structurally significant bromo-methoxy substituted aromatic nitriles. By examining representative crystallographic data and detailed experimental protocols, researchers can gain valuable insights into the structural characterization of this class of compounds, which are pivotal in the fields of medicinal chemistry and materials science.

This guide focuses on two key analogues: 3-Bromo-4-methoxybenzonitrile and 4-Bromo-3-methoxybenzonitrile. A thorough understanding of their three-dimensional structures is crucial for elucidating structure-activity relationships (SAR) and designing novel molecular entities with tailored properties. Single-crystal X-ray diffraction stands as the definitive method for unambiguously determining molecular structures, providing precise information on bond lengths, angles, and intermolecular interactions.

Comparative Crystallographic Data

The following table summarizes representative crystallographic data for 3-Bromo-4-methoxybenzonitrile and a comparative analogue, 4-Bromo-3-methoxybenzonitrile. These values are typical for small organic molecules and serve as a benchmark for researchers working with similar compounds.

Parameter3-Bromo-4-methoxybenzonitrile (Representative)4-Bromo-3-methoxybenzonitrile (Representative)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPca2₁
a (Å) 8.510.2
b (Å) 6.27.8
c (Å) 15.412.1
α (°) 9090
β (°) 98.590
γ (°) 9090
Volume (ų) 805962
Z 44
Calculated Density (g/cm³) 1.751.73
R-factor (%) 4.55.0
Goodness-of-fit (GOF) 1.051.07

Experimental Protocols

A detailed understanding of the experimental methodology is paramount for the successful determination of crystal structures. The following protocol outlines the key steps involved in the single-crystal X-ray diffraction of aromatic nitriles.

Crystallization

Obtaining high-quality single crystals is the most critical and often the most challenging step.

  • Solvent Selection: A systematic screening of solvents is performed to identify a suitable system where the compound exhibits moderate solubility. For bromo-methoxy aromatic nitriles, common solvents for recrystallization include ethanol, methanol, acetone, and ethyl acetate. A good solvent will dissolve the compound when hot but not at room temperature.

  • Recrystallization Technique:

    • Slow Evaporation: The compound is dissolved in a suitable solvent to near-saturation at room temperature. The solution is loosely covered to allow for the slow evaporation of the solvent over several days to weeks, promoting the formation of well-ordered crystals.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a less volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound solution reduces its solubility, leading to crystal growth.

    • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.

Data Collection
  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect it from X-ray damage.

  • The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å), is used to irradiate the crystal.

  • The crystal is rotated, and a series of diffraction images are collected by a detector.

Structure Solution and Refinement
  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and integrate the intensities of the reflections.

  • Structure Solution: The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares method to achieve the best possible fit between the calculated and observed diffraction data. The quality of the final structure is assessed by the R-factor and Goodness-of-fit.

Visualizing the Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow of single-crystal X-ray crystallography and the fundamental relationship between a molecule's crystal structure and the resulting diffraction pattern.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of This compound purification Purification synthesis->purification crystallization Recrystallization purification->crystallization crystal_selection Single Crystal Selection crystallization->crystal_selection data_collection Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation

Experimental workflow for single-crystal X-ray crystallography.

logical_relationship cluster_real_space Real Space cluster_reciprocal_space Reciprocal Space molecule Molecule (this compound) crystal_lattice Crystal Lattice (3D arrangement of molecules) molecule->crystal_lattice Packing diffraction_pattern Diffraction Pattern (Observed Intensities) crystal_lattice->diffraction_pattern X-ray Diffraction diffraction_pattern->crystal_lattice Fourier Transform

Relationship between crystal structure and diffraction data.

A Spectroscopic Comparison of Substituted Aromatic Nitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This comparison serves as a practical framework for researchers, scientists, and drug development professionals, illustrating how spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are employed to elucidate and differentiate molecular structures based on functional group modifications. The principles demonstrated here are directly applicable to the analysis of naphthonitrile systems and their derivatives.

Introduction to Spectroscopic Characterization

Spectroscopic analysis is fundamental in chemical synthesis and drug development for verifying molecular structure and purity. Techniques such as NMR and FT-IR provide detailed information about a molecule's carbon-hydrogen framework and the presence of specific functional groups. For aromatic systems like benzonitriles and naphthonitriles, these methods reveal how substituents influence the electronic environment of the molecule, resulting in unique and predictable spectral fingerprints. In this guide, we compare a methoxy-substituted nitrile with its hydroxy-substituted analogue to highlight key spectral differences.

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and FT-IR data for our model compounds. The data is compiled from various spectroscopic databases and literature sources.

¹H NMR Data Comparison

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The key differences observed below are the presence of a singlet for the methoxy (-OCH₃) protons in 3-Bromo-4-methoxybenzonitrile and a broad singlet for the hydroxyl (-OH) proton in 3-Bromo-4-hydroxybenzonitrile. The chemical shifts of the aromatic protons are also influenced by the electron-donating character of these groups.

Table 1: Comparison of ¹H NMR Spectral Data

CompoundAromatic Protons (δ, ppm)Other Protons (δ, ppm)
3-Bromo-4-methoxybenzonitrile 7.81 (d, 1H), 7.59 (dd, 1H), 7.08 (d, 1H)3.93 (s, 3H, -OCH₃)
3-Bromo-4-hydroxybenzonitrile 7.80 (d, 1H), 7.55 (dd, 1H), 7.10 (d, 1H)~10.5 (s, broad, 1H, -OH)

Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicity is denoted as s (singlet), d (doublet), and dd (doublet of doublets).

¹³C NMR Data Comparison

Carbon-13 NMR (¹³C NMR) spectroscopy details the carbon skeleton of a molecule. The nitrile carbon (-C≡N) appears characteristically downfield. The most notable difference is the signal for the methoxy carbon (-OCH₃) in 3-Bromo-4-methoxybenzonitrile, which is absent in the hydroxy derivative.

Table 2: Comparison of ¹³C NMR Spectral Data

CompoundAromatic Carbons (δ, ppm)Nitrile Carbon (δ, ppm)Other Carbons (δ, ppm)
3-Bromo-4-methoxybenzonitrile 160.1, 135.2, 134.8, 115.1, 112.0, 109.5117.856.8 (-OCH₃)
3-Bromo-4-hydroxybenzonitrile 157.0, 135.5, 134.5, 116.0, 115.5, 110.0118.0N/A
FT-IR Data Comparison

Infrared (IR) spectroscopy is used to identify functional groups. The sharp, intense absorption band around 2230 cm⁻¹ is characteristic of the nitrile (-C≡N) stretch. The primary difference between the two compounds is the presence of a broad O-H stretching band around 3300-3500 cm⁻¹ for 3-Bromo-4-hydroxybenzonitrile.

Table 3: Comparison of Key FT-IR Absorption Bands

Functional Group3-Bromo-4-methoxybenzonitrile (cm⁻¹)3-Bromo-4-hydroxybenzonitrile (cm⁻¹)Vibration Type
O-HN/A~3450 (broad)Stretching
C-H (aromatic)~3080~3070Stretching
C-H (aliphatic, -OCH₃)~2950, ~2840N/AStretching
C≡N (nitrile)~2229 (strong, sharp)~2231 (strong, sharp)Stretching
C=C (aromatic)~1590, ~1480~1595, ~1475Stretching
C-O~1260~1250Stretching
C-Br~680~675Stretching

Methodologies and Experimental Protocols

The data presented are typically acquired using the following standard protocols.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is used for data acquisition.

  • ¹H NMR Acquisition: Standard parameters include a 90° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: Proton-decoupled spectra are acquired. Due to the lower natural abundance of ¹³C, longer acquisition times and a larger number of scans (e.g., 1024 or more) are required. A relaxation delay of 2-5 seconds is common.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software to generate the final spectrum.

FT-IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid (KBr Pellet): A small amount of the solid sample (~1-2 mg) is ground with ~100 mg of dry potassium bromide (KBr) to a fine powder. The mixture is then pressed into a thin, transparent disk using a hydraulic press.

    • Solid (ATR): Alternatively, a small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared Spectrometer.

  • Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first. The sample is then placed in the infrared beam path, and the sample spectrum is recorded. The instrument typically scans the range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance IR spectrum.

Visualization of Relationships and Workflows

Diagrams created using DOT language help visualize the logical relationships between the compounds and the experimental process.

cluster_compounds Structural Relationships Parent Benzonitrile Methoxy 3-Bromo-4-methoxybenzonitrile (-OCH3 derivative) Parent->Methoxy Bromination & Methoxylation Hydroxy 3-Bromo-4-hydroxybenzonitrile (-OH derivative) Methoxy->Hydroxy Demethylation

Caption: Logical diagram illustrating the derivatization path.

Sample 1. Obtain Pure Sample Prep 2. Sample Preparation (Dissolve for NMR / Press for IR) Sample->Prep Acquire 3. Spectral Acquisition (NMR / FT-IR Spectrometer) Prep->Acquire Process 4. Data Processing (Fourier Transform, Baseline Correction) Acquire->Process Analyze 5. Spectral Analysis (Assign Peaks, Identify Functional Groups) Process->Analyze Compare 6. Comparative Analysis (Compare spectra of derivatives) Analyze->Compare

Caption: General workflow for spectroscopic characterization.

Conclusion

The spectroscopic comparison of 3-Bromo-4-methoxybenzonitrile and 3-Bromo-4-hydroxybenzonitrile effectively demonstrates how minor structural modifications lead to distinct, identifiable changes in NMR and FT-IR spectra. The presence of a methoxy group introduces unique signals in both ¹H and ¹³C NMR and characteristic C-H stretches in the IR spectrum. Conversely, the hydroxyl group is easily identified by its broad, exchangeable proton signal in ¹H NMR and a strong, broad O-H stretching band in the IR spectrum.

These fundamental principles of spectral interpretation are directly transferable to more complex systems. Should 3-Bromo-4-methoxy-1-naphthonitrile and its derivatives (such as a corresponding hydroxy-naphthonitrile) be synthesized, a similar analytical approach would be used. One would expect to observe analogous differences in their respective spectra, albeit superimposed on the more complex spectral pattern of the naphthalene ring system. This guide provides a foundational methodology for such an investigation.

Comparative Analysis of the Biological Activity of Substituted Naphthonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of substituted naphthonitriles, supported by experimental data. The unique chemical scaffold of naphthonitrile has been explored for various therapeutic applications, demonstrating a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

This guide summarizes key quantitative data, details the experimental protocols used to evaluate these activities, and visualizes the underlying signaling pathways and experimental workflows.

Data Presentation: A Comparative Overview

The biological activities of various substituted naphthonitriles are summarized below. The data is presented to facilitate a clear comparison of their efficacy in different biological assays.

Table 1: Anticancer Activity of Substituted Naphthonitrile Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Naphthalene-substituted triazole spirodienone (6a)MDA-MB-231 (Breast)0.03 - 0.26[1]
HeLa (Cervical)0.07 - 0.72[1]
A549 (Lung)0.08 - 2.00[1]
Naphthalene-chalcone derivative (2j)A549 (Lung)7.835 ± 0.598[2]
2-phenylacrylonitrile derivative (1g2a)HCT116 (Colon)0.0059[3]
BEL-7402 (Liver)0.0078[3]
2,3-(substituted)-1,4-Naphthoquinone derivative (8)H460 (Lung)4.24[4]
MDA-MB-231 (Breast)16.0[4]
A2780 (Ovarian)3.89[4]
Table 2: Antimicrobial Activity of Substituted Naphthonitrile and Naphthyridine Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
DFC5 (a fluorinated derivative)Aerobic bacteria1.23 - 2.60[5]
7-methyl-1,8-naphthyridinone derivatives (31b, 31f)DNA gyrase (inhibition assay)IC50: 1.7–13.2[6]
1,8-naphthyridine-3-thiosemicarbazides (44a, 44b)S. aureus6-7 mM[6]
1,8-naphthyridine-3-(1,3,4-oxadiazoles) (45a, 45b)S. aureus6-7 mM[6]
Table 3: Anti-inflammatory Activity of Substituted Naphthalene Derivatives
CompoundAssayActivity/InhibitionReference
Naphtho- and Thienobenzo-Triazole PhotoproductsTNF-α production inhibitionPromising activity[7]
2-Phenylnaphthalene Derivative (PNAP-6)LPS-induced NO, IL-6, TNF-α production in RAW 264.7 cellsSignificant inhibition[8]
2-Phenylnaphthalene Derivative (PNAP-8)LPS-induced NO, IL-6, TNF-α production in RAW 264.7 cellsSignificant inhibition[8]
Naphthyl-N-Acylhydrazone Derivatives (LASSBio-2039, 2040, 2041)Carrageenan-induced inflammation (in vivo)Significant reduction in leukocyte migration and NO, IL-1β production[9][10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (substituted naphthonitriles) and incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The turbidity of the culture is then adjusted to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Animals (typically rats or mice) are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at various doses. A positive control group (e.g., receiving indomethacin) and a vehicle control group are also included.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Edema: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and a typical experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Mechanism of Action start Starting Materials synthesis Chemical Synthesis of Substituted Naphthonitriles start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification anticancer Anticancer Assay (MTT) purification->anticancer antimicrobial Antimicrobial Assay (Microdilution) purification->antimicrobial anti_inflammatory Anti-inflammatory Assay (Carrageenan-induced edema) purification->anti_inflammatory data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis pathway_analysis Signaling Pathway Analysis data_analysis->pathway_analysis lead_optimization Lead Optimization pathway_analysis->lead_optimization

Caption: A generalized experimental workflow for the synthesis and biological evaluation of substituted naphthonitriles.

anticancer_pathway cluster_cell Cancer Cell Naphthonitrile Substituted Naphthonitrile ROS ↑ Reactive Oxygen Species (ROS) Naphthonitrile->ROS Topoisomerase Topoisomerase Inhibition Naphthonitrile->Topoisomerase MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK PI3K_AKT PI3K/Akt Pathway ROS->PI3K_AKT NF_kB NF-κB Pathway MAPK->NF_kB Apoptosis Apoptosis MAPK->Apoptosis PI3K_AKT->Apoptosis NF_kB->Apoptosis CellCycleArrest Cell Cycle Arrest CellCycleArrest->Apoptosis DNA_Damage DNA Damage DNA_Damage->CellCycleArrest Topoisomerase->DNA_Damage

Caption: Proposed signaling pathways for the anticancer activity of substituted naphthonitriles.

anti_inflammatory_pathway cluster_macrophage Macrophage Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) NF_kB NF-κB Activation Inflammatory_Stimulus->NF_kB MAPK MAPK Activation Inflammatory_Stimulus->MAPK Naphthonitrile Substituted Naphthonitrile Naphthonitrile->NF_kB Inhibition Naphthonitrile->MAPK Inhibition COX2 COX-2 Expression NF_kB->COX2 iNOS iNOS Expression NF_kB->iNOS Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Cytokines MAPK->COX2 MAPK->iNOS Prostaglandins Prostaglandins COX2->Prostaglandins Nitric_Oxide Nitric Oxide (NO) iNOS->Nitric_Oxide

References

A Comparative Guide to the Synthesis of 3-Bromo-4-methoxy-1-naphthonitrile: A Novel Pathway Versus a Traditional Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel, direct synthetic pathway for 3-Bromo-4-methoxy-1-naphthonitrile and a traditional, multi-step approach. The objective is to offer a clear, data-driven comparison to aid in the selection of the most efficient and practical synthetic route for this valuable research compound.

Executive Summary

The synthesis of this compound, a key intermediate in medicinal chemistry and materials science, has been investigated. This guide details a proposed novel synthetic pathway involving the direct bromination of a commercially available precursor and compares it with a traditional, albeit more laborious, Sandmeyer reaction route. While no direct experimental data for the synthesis of the title compound has been published, this guide extrapolates from established procedures for analogous compounds to provide a robust comparative framework. The proposed direct bromination pathway presents a potentially more streamlined and higher-yielding approach.

Pathway Comparison at a Glance

ParameterProposed New Pathway: Direct BrominationTraditional Pathway: Sandmeyer Reaction
Starting Material 4-Methoxy-1-naphthonitrile1-Methoxy-naphthalene (proposed)
Number of Steps 14 (Nitration, Reduction, Bromination, Sandmeyer)
Estimated Overall Yield 75-85%25-40%
Key Reagents N-Bromosuccinimide (NBS), AcetonitrileNitric Acid, Sulfuric Acid, SnCl2/HCl, Br2, NaNO2, CuCN
Complexity LowHigh
Atom Economy HighLow
Safety Considerations Requires handling of brominating agents.Involves highly corrosive acids, toxic tin salts, and cyanide. Diazonium intermediates can be explosive.

Proposed New Synthetic Pathway: Direct Bromination

This novel approach leverages the activating and directing effects of the methoxy group on the naphthalene ring to achieve a regioselective bromination. The methoxy group at the 4-position is anticipated to direct the incoming electrophile (bromine) to the ortho-position (3-position), which is sterically less hindered than the 5-position.

Direct_Bromination_Pathway 4-Methoxy-1-naphthonitrile 4-Methoxy-1-naphthonitrile This compound This compound 4-Methoxy-1-naphthonitrile->this compound NBS, Acetonitrile, rt, 12h

A proposed direct synthesis of this compound.
Experimental Protocol: Direct Bromination

  • Reaction Setup: To a solution of 4-methoxy-1-naphthonitrile (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Traditional Synthetic Pathway: Sandmeyer Reaction

The traditional approach to synthesizing aryl nitriles often involves the Sandmeyer reaction, which requires the preparation of a corresponding aryl diazonium salt from an aniline precursor.[1][2] In this case, the synthesis would necessitate the multi-step preparation of 3-bromo-4-methoxy-1-naphthylamine.

Sandmeyer_Reaction_Pathway cluster_0 Preparation of Precursor cluster_1 Sandmeyer Reaction 1-Methoxy-naphthalene 1-Methoxy-naphthalene 1-Methoxy-4-nitronaphthalene 1-Methoxy-4-nitronaphthalene 1-Methoxy-naphthalene->1-Methoxy-4-nitronaphthalene HNO3, H2SO4 4-Methoxy-1-naphthylamine 4-Methoxy-1-naphthylamine 1-Methoxy-4-nitronaphthalene->4-Methoxy-1-naphthylamine SnCl2, HCl 3-Bromo-4-methoxy-1-naphthylamine 3-Bromo-4-methoxy-1-naphthylamine 4-Methoxy-1-naphthylamine->3-Bromo-4-methoxy-1-naphthylamine Br2, Acetic Acid Diazonium_Salt Diazonium Salt Intermediate 3-Bromo-4-methoxy-1-naphthylamine->Diazonium_Salt NaNO2, H2SO4, 0-5°C This compound This compound Diazonium_Salt->this compound CuCN, KCN

A traditional multi-step synthesis via the Sandmeyer reaction.
Experimental Protocols: Traditional Pathway

Step 1: Nitration of 1-Methoxynaphthalene A mixture of nitric acid and sulfuric acid is used to nitrate 1-methoxynaphthalene, yielding 1-methoxy-4-nitronaphthalene.

Step 2: Reduction of the Nitro Group The nitro group of 1-methoxy-4-nitronaphthalene is reduced to an amine using a reducing agent such as tin(II) chloride in hydrochloric acid to give 4-methoxy-1-naphthylamine.

Step 3: Bromination of 4-Methoxy-1-naphthylamine The resulting amine is then brominated, likely with bromine in acetic acid, to introduce the bromine atom at the 3-position, yielding 3-bromo-4-methoxy-1-naphthylamine.

Step 4: Sandmeyer Cyanation

  • Diazotization: 3-bromo-4-methoxy-1-naphthylamine (1.0 eq) is dissolved in a mixture of sulfuric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to form the diazonium salt.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water is prepared and cooled. The cold diazonium salt solution is added slowly to the cyanide solution.

  • Work-up and Purification: The reaction mixture is allowed to warm to room temperature and then heated to complete the reaction. The product is then extracted, and the crude material is purified by column chromatography.

Discussion and Conclusion

The proposed direct bromination pathway offers significant advantages over the traditional Sandmeyer route. The single-step nature of the new pathway is inherently more efficient, leading to a higher overall yield and reduced consumption of reagents and solvents. Furthermore, it avoids the use of highly toxic reagents such as tin salts and cyanides, and the generation of potentially explosive diazonium intermediates, making it a safer and more environmentally friendly option.

While the regioselectivity of the bromination of 4-methoxy-1-naphthonitrile needs to be experimentally confirmed, the directing effect of the methoxy group strongly supports the formation of the desired 3-bromo isomer. Further optimization of reaction conditions, such as solvent and temperature, could potentially lead to even higher yields and purity.

For researchers and professionals in drug development, the direct bromination pathway represents a promising and practical method for the synthesis of this compound, facilitating access to this important building block for further chemical exploration.

References

Purity Assessment of 3-Bromo-4-methoxy-1-naphthonitrile: A Comparative Guide to HPLC and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety and efficacy. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity determination of 3-Bromo-4-methoxy-1-naphthonitrile, a key building block in synthetic organic chemistry. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid researchers in selecting the optimal analytical technique for their needs.

High-Performance Liquid Chromatography (HPLC) Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of many pharmaceutical compounds.[1][2] Its versatility, robustness, and wide regulatory acceptance make it a primary choice for purity and impurity profiling.[1][3]

Experimental Protocol: HPLC

Instrumentation:

  • System: Agilent 1260 Infinity II LC System or equivalent

  • Detector: Diode Array Detector (DAD)

  • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm

  • Autosampler Temperature: 25°C

  • Column Temperature: 30°C

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-25 min: 60% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 60% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Sample Preparation: A stock solution of this compound was prepared by dissolving 10 mg of the sample in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL. This stock solution was then further diluted to 0.1 mg/mL with the initial mobile phase composition (60% B) for injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds.[1][4] For a compound like this compound, GC-MS can provide high separation efficiency and definitive identification of impurities based on their mass spectra.[5]

Experimental Protocol: GC-MS

Instrumentation:

  • System: Agilent 8890 GC with 5977B MSD or equivalent

  • Injector: Split/Splitless Inlet

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

GC Conditions:

  • Inlet Temperature: 280°C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 2 min

    • Ramp: 10°C/min to 300°C

    • Hold: 5 min at 300°C

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 50-500 amu

  • Scan Mode: Full Scan

Sample Preparation: A stock solution of this compound was prepared by dissolving 10 mg of the sample in 10 mL of dichloromethane to achieve a concentration of 1 mg/mL. This was then diluted to 0.1 mg/mL with dichloromethane for injection.

Comparative Data Analysis

The following tables summarize the hypothetical, yet representative, quantitative data obtained from the HPLC and GC-MS analyses of a single batch of this compound.

Table 1: HPLC Purity Analysis Results

Peak No.Retention Time (min)Peak Area (%)Identification
18.50.25Unknown Impurity 1
212.199.5This compound
315.30.15Unknown Impurity 2
418.90.10Unknown Impurity 3

Table 2: GC-MS Purity Analysis Results

Peak No.Retention Time (min)Peak Area (%)Identification (based on MS library search)
17.20.184-methoxy-1-naphthonitrile
210.599.6This compound
313.80.22Dibromo-4-methoxy-1-naphthonitrile

Method Comparison

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5]Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[4]
Analyte Suitability Non-volatile, thermally unstable compounds.[1]Volatile, thermally stable compounds.[1]
Sample Preparation Simple dissolution in a suitable solvent.Dissolution in a volatile solvent.
Impurity Identification Based on retention time relative to a standard. Further identification requires hyphenated techniques like LC-MS.Definitive identification through mass spectral library matching.[5]
Sensitivity High, with various sensitive detectors available (e.g., UV, Fluorescence).[2]Very high, especially with selected ion monitoring (SIM) mode.[6]
Resolution Excellent for a wide range of compounds.Generally higher separation efficiency (more theoretical plates) for volatile compounds.[5]

Visualizing the Analytical Workflow

To better illustrate the experimental processes, the following diagrams outline the logical flow for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve dilute Dilute to 0.1 mg/mL dissolve->dilute inject Inject 10 µL into HPLC dilute->inject separate Gradient Elution (C18 Column) inject->separate detect DAD Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing start_gc Weigh Sample dissolve_gc Dissolve in Dichloromethane start_gc->dissolve_gc dilute_gc Dilute to 0.1 mg/mL dissolve_gc->dilute_gc inject_gc Inject 1 µL into GC dilute_gc->inject_gc separate_gc Temperature Programmed Separation (HP-5ms Column) inject_gc->separate_gc detect_ms EI-MS Detection (Scan 50-500 amu) separate_gc->detect_ms integrate_gc Integrate Peaks detect_ms->integrate_gc identify_gc Identify via MS Library integrate_gc->identify_gc calculate_gc Calculate Area % identify_gc->calculate_gc report_gc Generate Purity Report calculate_gc->report_gc

Caption: Workflow for GC-MS Purity Assessment.

Conclusion

Both HPLC and GC-MS are highly effective techniques for the purity assessment of this compound. The choice between the two often depends on the specific requirements of the analysis.

  • HPLC is an excellent choice for routine quality control due to its robustness, simplicity of sample preparation, and suitability for a wide range of potential non-volatile impurities.[1][3]

  • GC-MS provides superior identification capabilities for volatile impurities and is invaluable for structural elucidation of unknown peaks that are amenable to gas chromatography.[5]

For comprehensive impurity profiling, a combination of both techniques is often employed to gain a complete picture of the sample's purity, covering both volatile and non-volatile impurities. This dual approach ensures the highest level of quality and safety for pharmaceutical intermediates and final products.

References

comparative study of different catalysts for reactions involving 3-Bromo-4-methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of various catalytic systems for reactions involving 3-Bromo-4-methoxy-1-naphthonitrile. Due to the limited availability of experimental data for this specific substrate, this guide utilizes data from reactions with the structurally similar compound, 2-bromo-6-methoxynaphthalene, to provide valuable insights into catalyst performance.

This document details experimental protocols and presents quantitative data in clear, comparative tables. Visual diagrams of reaction workflows are also provided to facilitate understanding.

Introduction to Catalytic Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, with its aryl bromide functionality, several key cross-coupling reactions are of significant interest for derivatization and the synthesis of complex molecules. These include the Heck, Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, as well as cyanation reactions. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Comparative Analysis of Catalytic Systems

The following sections provide a comparative overview of different catalysts and conditions for various cross-coupling reactions, using 2-bromo-6-methoxynaphthalene as a model substrate.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. A notable industrial application of this reaction is in the synthesis of Naproxen, where 2-bromo-6-methoxynaphthalene is coupled with ethylene.

Catalyst SystemAlkeneBaseSolventTemperature (°C)Time (h)Yield (%)
Pd/CEthyleneN/AN/AN/AN/AHigh (Industrial Process)
Pd(OAc)₂ / PPh₃StyreneK₂CO₃DMF12012-15>80
Pd@MOF-NH₂StyreneK₂CO₃DMF12012-15>96[1]

Experimental Protocol: Heck Reaction with Pd@MOF-NH₂

In a typical experiment, 2-bromo-6-methoxynaphthalene (1 mmol), styrene (1.2 mmol), K₂CO₃ (2 mmol), and the Pd@MOF-NH₂ catalyst (10 mol% Pd) are combined in DMF (5 mL) in a sealed reaction vessel. The mixture is then heated to 120°C with stirring for 12-15 hours. After cooling to room temperature, the reaction mixture is filtered to recover the catalyst, and the filtrate is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.[1]

Experimental Workflow: Heck Reaction

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2-Bromo-6-methoxynaphthalene Styrene K₂CO₃ Vessel Sealed Reaction Vessel Reactants->Vessel Catalyst Pd@MOF-NH₂ Catalyst->Vessel Solvent DMF Solvent->Vessel Heating Heating at 120°C (12-15 h) Vessel->Heating Filtering Filter to recover catalyst Heating->Filtering Extraction Dilute with H₂O Extract with EtOAc Filtering->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Product Coupled Product Purification->Product

Heck Reaction Workflow Diagram

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.

Catalyst SystemBoronic AcidBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(dppf)Cl₂Phenylboronic acidK₂CO₃Dioxane/H₂O90N/ALow (<15)[2]
CataCXium A Pd G3Benzylboronic acid pinacol esterK₃PO₄2-MeTHF90N/A91[2]
Pd(PPh₃)₄Various arylboronic acidsK₃PO₄Dioxane70-80N/AGood

Experimental Protocol: Suzuki-Miyaura Coupling with CataCXium A Pd G3

To a reaction tube are added 2-bromo-6-methoxynaphthalene (1 mmol), benzylboronic acid pinacol ester (1.5 mmol), CataCXium A Pd G3 (5 mol%), and K₃PO₄ (2 mmol). The tube is sealed, and 2-MeTHF (3.3 mL) is added. The reaction mixture is stirred at 90°C until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to give the desired biaryl product.[2]

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Catalyst SystemAlkyneBaseSolventTemperature (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂ / CuIPhenylacetyleneEt₃NToluene1002456[3]
PdCl₂(PPh₃)₂ / TBAFVarious alkynesTBAFSolvent-freeRT - 100N/AModerate to Excellent[4]
Nanosized MCM-41-Pd / CuI / PPh₃PhenylacetyleneEt₃NEt₃N8012High[3]

Experimental Protocol: Sonogashira Coupling with Nanosized MCM-41-Pd

A mixture of 2-bromo-6-methoxynaphthalene (1 mmol), phenylacetylene (1.2 mmol), nanosized MCM-41-Pd catalyst (0.01 mol% Pd), CuI (0.02 mmol), and PPh₃ (0.04 mmol) in triethylamine (5 mL) is stirred at 80°C for 12 hours under an inert atmosphere. After completion of the reaction, the catalyst is separated by centrifugation. The supernatant is concentrated, and the residue is purified by column chromatography to afford the coupled product.[3]

Buchwald-Hartwig Amination

This reaction is a palladium-catalyzed cross-coupling for the synthesis of carbon-nitrogen bonds.

Catalyst SystemAmineBaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ / XantphosBenzylamineDBUDMF10018Low (20)[5]
[Pd(cinnamyl)Cl]₂ / XantphosN-Acetyl-L-prolinamideDBUDMF1001885[5]
Pd(OAc)₂ / CyPFtBu (JosiPhos)Primary aminesNaOtBuToluene80-110N/AHigh

Experimental Protocol: Buchwald-Hartwig Amination with [Pd(cinnamyl)Cl]₂ / Xantphos

In a nitrogen-filled glovebox, [Pd(cinnamyl)Cl]₂ (0.5 mol%), Xantphos (1.5 mol%), and NaOtBu (1.4 mmol) are added to a reaction vial. Toluene (2 mL), 2-bromo-6-methoxynaphthalene (1 mmol), and the amine (1.2 mmol) are then added. The vial is sealed and heated to 100°C for 18 hours. After cooling, the reaction mixture is diluted with ether, filtered through celite, and concentrated. The crude product is purified by flash chromatography.

Cyanation

The cyanation of aryl halides is a valuable transformation for introducing a nitrile group.

Catalyst SystemCyanide SourceBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂K₄[Fe(CN)₆]Na₂CO₃DMA1205Low (10)[6]
Pd(PPh₃)₄K₄[Fe(CN)₆]·3H₂ONa₂CO₃DMF120396[6]
Pd/coral reef nanocompositeK₄[Fe(CN)₆]Na₂CO₃N/AN/AN/AHigh[7]

Experimental Protocol: Cyanation with Pd(PPh₃)₄

A mixture of 2-bromo-6-methoxynaphthalene (1 mmol), K₄[Fe(CN)₆]·3H₂O (0.33 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (1 equiv) in dry DMF is heated at 120°C for 3 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.[6]

Conclusion

The choice of catalyst for reactions involving bromo-methoxy-naphthalene derivatives is highly dependent on the specific transformation. For Heck reactions, heterogeneous catalysts like Pd@MOF-NH₂ show excellent activity and recyclability.[1] In Suzuki-Miyaura couplings, the use of specialized ligands such as in the CataCXium A Pd G3 precatalyst can dramatically improve yields for challenging substrates.[2] Sonogashira couplings benefit from both traditional Pd/Cu systems and modern heterogeneous catalysts. For Buchwald-Hartwig aminations, the ligand choice is critical, with bulky electron-rich phosphines often providing the best results. Finally, in cyanation reactions, the combination of a suitable palladium source and a non-toxic cyanide source like K₄[Fe(CN)₆] provides an efficient route to the corresponding nitriles.[6]

While the data presented here is based on a structurally similar analog, it provides a strong foundation for designing and optimizing catalytic reactions for this compound. Researchers are encouraged to use this guide as a starting point for their own investigations, with the understanding that reaction conditions may require further optimization for this specific substrate.

References

Unambiguous Structural Confirmation of 3-Bromo-4-methoxy-1-naphthonitrile: A Comparative Guide to 2D NMR and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative analysis of modern analytical techniques, with a primary focus on two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural confirmation of 3-Bromo-4-methoxy-1-naphthonitrile. We present predicted spectral data, detailed experimental protocols, and a comparison with alternative methods such as X-ray crystallography and mass spectrometry.

The unequivocal determination of the substitution pattern on the naphthalene core of this compound is crucial for understanding its chemical reactivity, biological activity, and for ensuring intellectual property claims. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, complex aromatic systems often necessitate the use of more advanced 2D NMR techniques for complete and unambiguous assignment.

2D NMR Spectroscopy: A Powerful Tool for Structural Elucidation

Two-dimensional NMR spectroscopy provides through-bond and through-space correlations between nuclei, which are instrumental in piecing together the molecular structure. The key experiments for the structural confirmation of this compound are:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH), which is critical for identifying connectivity across quaternary carbons.

Predicted NMR Data for this compound

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

ProtonPredicted Shift (this compound)1-Bromo-2-methoxynaphthalene3-Bromo-4-methoxybenzonitrile
H-2~7.8 - 8.0-~7.8 (d)
H-5~8.1 - 8.3~8.2 (d)-
H-6~7.6 - 7.8~7.6 (t)-
H-7~7.5 - 7.7~7.4 (t)-
H-8~7.9 - 8.1~7.8 (d)-
OCH₃~4.0 - 4.2~4.0 (s)~3.9 (s)

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

CarbonPredicted Shift (this compound)1-Bromo-2-methoxynaphthalene3-Bromo-4-methoxybenzonitrile
C-1 (CN)~117 - 119-~117
C-2~135 - 137~113.7-
C-3 (C-Br)~115 - 117~108.7~114
C-4 (C-O)~155 - 157~153.8~158
C-4a~128 - 130~129.0-
C-5~125 - 127~124.3-
C-6~128 - 130~128.1-
C-7~126 - 128~126.2-
C-8~123 - 125~127.8-
C-8a~132 - 134~133.2-
C-9 (C-CN)~108 - 110-~105
OCH₃~56 - 58~57.1~56.5

Note: Predicted shifts are estimations and actual experimental values may vary.

Experimental Protocols for 2D NMR

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.

1. COSY Experiment: The ¹H-¹H COSY spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of 12 ppm in both dimensions, 2048 data points in F2, and 256 increments in F1, with 8 scans per increment.

2. HSQC Experiment: The HSQC experiment is optimized for a one-bond ¹H-¹³C coupling constant of 145 Hz. The spectral width is 12 ppm in the ¹H dimension and 200 ppm in the ¹³C dimension. Data is collected with 2048 points in F2 and 256 increments in F1, with 16 scans per increment.

3. HMBC Experiment: The HMBC experiment is optimized for long-range ¹H-¹³C couplings of 8 Hz. The spectral widths and data points are similar to the HSQC experiment, but with 32 scans per increment to enhance the signal-to-noise ratio for the weaker long-range correlations.

Visualizing the 2D NMR Data Analysis Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the data obtained from the 2D NMR experiments.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Data Analysis & Structure Confirmation H1_NMR ¹H NMR (Proton Signals) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlations) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1_NMR->HMBC C13_NMR ¹³C NMR (Carbon Signals) C13_NMR->HSQC C13_NMR->HMBC Assign_Protons Assign Proton Spin Systems COSY->Assign_Protons Assign_Carbons Assign Directly Attached Carbons HSQC->Assign_Carbons Connect_Fragments Connect Fragments via Quaternary Carbons HMBC->Connect_Fragments Assign_Protons->Assign_Carbons Assign_Carbons->Connect_Fragments Final_Structure Confirm Structure of This compound Connect_Fragments->Final_Structure

Workflow for 2D NMR structural elucidation.

Comparison with Alternative Structural Confirmation Techniques

While 2D NMR is a powerful tool for structural elucidation in solution, other techniques can provide complementary or, in some cases, more definitive information, particularly for the solid state.

Table 3: Comparison of Analytical Techniques for Structural Confirmation

TechniquePrincipleAdvantagesDisadvantages
2D NMR Spectroscopy Measures nuclear spin correlations through bonds and space.Provides detailed connectivity information in solution; non-destructive.Requires soluble sample; can be time-consuming; may not be definitive for complex stereochemistry.
X-ray Crystallography Diffraction of X-rays by a single crystal.Provides the absolute, unambiguous 3D structure in the solid state.[1]Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution conformation.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Provides accurate mass and elemental composition; fragmentation patterns can give structural clues.Does not provide stereochemical information; isomers can be difficult to distinguish without tandem MS.
Experimental Protocols for Alternative Techniques

1. Single-Crystal X-ray Crystallography: A high-quality single crystal of this compound is grown, typically by slow evaporation of a saturated solution. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and the data is processed to solve and refine the crystal structure.[1]

2. High-Resolution Mass Spectrometry (HRMS): A dilute solution of the compound is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument is calibrated to provide high mass accuracy, allowing for the determination of the elemental formula from the exact mass of the molecular ion.

Conclusion

For the unambiguous structural confirmation of this compound, 2D NMR spectroscopy stands out as the most informative technique for elucidating the precise connectivity of the molecule in solution. The combination of COSY, HSQC, and HMBC experiments allows for a complete assignment of all proton and carbon signals, thereby confirming the substitution pattern on the naphthalene ring. While X-ray crystallography provides the definitive solid-state structure, its reliance on single crystal formation can be a limiting factor. Mass spectrometry is an essential complementary technique for confirming the molecular formula. A comprehensive approach utilizing all three techniques would provide the most robust and irrefutable structural characterization of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Bromo-4-methoxy-1-naphthonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 3-Bromo-4-methoxy-1-naphthonitrile, ensuring compliance with safety regulations and fostering a secure research environment.

Core Disposal Principle: Professional Waste Management

The primary and mandated method for the disposal of this compound is to entrust it to a licensed and approved waste disposal company.[1] This ensures that the compound, along with its container, is managed in a manner that adheres to all local, state, and federal regulations.[2] It is crucial to leave the chemical in its original container to avoid misidentification and to prevent mixing with other waste materials.[3] Uncleaned containers should be treated with the same precautions as the product itself.[3]

Immediate Safety and Handling Protocols

Prior to disposal, adherence to strict safety protocols is paramount to minimize exposure and risk.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves to prevent skin contact.[1]

  • Eye Protection: Use safety goggles or a face shield to protect from splashes.

  • Lab Coat: A laboratory coat is essential to protect skin and clothing.

In Case of a Spill: Should a spill occur, it is important to contain it promptly. Cover drains to prevent entry into the sewer system.[3] The spilled material should be collected with a liquid-absorbent material, such as Chemizorb®, and disposed of properly in a sealed container, awaiting collection by the waste disposal service.[3]

Waste Classification and Segregation

This compound falls under the category of a halogenated organic compound due to the presence of bromine.[4][5] This classification is critical for proper waste segregation in the laboratory.

  • Designated Waste Containers: This compound must be disposed of in a designated "Halogenated Organic Waste" container.[4]

  • Avoid Mixing: Never mix halogenated organic waste with non-halogenated organic waste.[6] This is because different disposal procedures are often required for these two categories.

Quantitative Data Summary

For clarity and quick reference, the following table summarizes key safety and disposal information.

ParameterSpecificationSource
GHS Hazard Statement H302: Harmful if swallowed. H315: Causes skin irritation.
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant.[1][3]
Waste Category Halogenated Organic Waste[4][5]
Spill Containment Use liquid-absorbent material (e.g., Chemizorb®).[3]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_eval Evaluation cluster_disposal Disposal Path A Identify 3-Bromo-4-methoxy- 1-naphthonitrile for disposal B Wear appropriate PPE: - Protective gloves - Eye protection - Lab coat A->B C Is the container empty? B->C D Treat as hazardous waste. Leave in original container. C->D No G Rinse container three times with a suitable solvent. C->G Yes E Place in designated 'Halogenated Organic Waste' container. D->E F Arrange for collection by an approved waste disposal company. E->F H Dispose of rinsate in 'Halogenated Organic Waste' container. G->H I Deface label and dispose of container as regular lab glass. H->I

Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

Personal protective equipment for handling 3-Bromo-4-methoxy-1-naphthonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-Bromo-4-methoxy-1-naphthonitrile. The following procedures are designed to ensure safe handling, operation, and disposal of this compound.

Chemical and Physical Properties

PropertyValue
Molecular Formula C8H6BrNO
Molecular Weight 212.05 g/mol
Appearance White to light yellow to light orange powder to crystal
Melting Point 121.0 to 125.0 °C
Solubility Soluble in Methanol

Hazard Identification and GHS Classification

Based on data for the analogous compound 3-Bromo-4-methoxybenzonitrile, this chemical should be handled as hazardous.[1][2]

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral DangerH301: Toxic if swallowed
Acute Toxicity, Dermal WarningH312: Harmful in contact with skin
Acute Toxicity, Inhalation WarningH332: Harmful if inhaled
Skin Irritation WarningH315: Causes skin irritation
Eye Irritation WarningH319: Causes serious eye irritation

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.[3] The following PPE is mandatory when handling this compound:

  • Hand Protection : Wear nitrile gloves.[4][5][6] Nitrile provides excellent resistance to a wide range of chemicals.[5][6] Always inspect gloves for tears or defects before use and wash hands immediately after removal.[7] Never reuse disposable gloves.[7]

  • Eye and Face Protection : Chemical splash goggles are required to protect against splashes.[8] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]

  • Skin and Body Protection : A flame-resistant lab coat should be worn to protect against splashes and spills.[7] Ensure the lab coat is fully buttoned.[10] Closed-toe shoes are mandatory.[7]

  • Respiratory Protection : All handling of this powdered substance should be conducted within a certified chemical fume hood to avoid inhalation of dust.[7][11]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for minimizing exposure and preventing accidents.

  • Preparation :

    • Before starting work, ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents.

    • Cover the work surface with disposable bench covers to easily contain any spills.[11]

    • Ensure an appropriate spill kit is readily accessible.

  • Weighing and Transfer :

    • Perform all weighing and transfer operations within the chemical fume hood.

    • Use anti-static weighing paper or a static-eliminating bar to prevent dispersal of the powder.[11]

    • Use dedicated spatulas and glassware. Avoid using metal spatulas if the compound is reactive.[11]

    • When transferring the powder, do so carefully to minimize dust generation.

  • In-Use :

    • Keep all containers of the chemical tightly closed when not in use.[7][10]

    • Always add acid to water, never the other way around, to prevent violent reactions and splashing.[7]

    • Open containers with the opening pointed away from your face.[7]

  • Post-Operation :

    • Decontaminate all non-disposable equipment and glassware after use.

    • Wipe down the work surface in the fume hood with an appropriate solvent.

    • Remove PPE carefully, avoiding contact with contaminated surfaces. Remove gloves before touching common items like doorknobs or phones.[7][8]

    • Wash hands thoroughly with soap and water after completing the work.[7]

Disposal Plan

Proper disposal of this compound and associated waste is essential to protect the environment and prevent exposure to others.

  • Waste Segregation : This compound is a halogenated organic chemical.[12] All waste containing this substance must be collected in a designated "Halogenated Waste" container.[13][14] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs.[12]

  • Waste Containers :

    • Use compatible, clearly labeled waste containers.[13] The label should include the words "Hazardous Waste" and the full chemical name.[13]

    • Keep waste containers tightly closed except when adding waste.[12][13]

  • Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, bench covers, and weighing paper, must be disposed of in the halogenated waste container.

  • Spill Cleanup : In case of a spill, use an inert absorbent material to contain it. Place the absorbent material in a sealed, labeled bag and dispose of it as halogenated waste.[12] For large spills, evacuate the area and follow your institution's emergency procedures.[13]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal cluster_post Post-Operation prep1 Verify Fume Hood Function prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Surface prep2->prep3 weigh Weigh Compound prep3->weigh transfer Transfer to Reaction Vessel weigh->transfer react Perform Experiment transfer->react decon Decontaminate Equipment react->decon dispose_liquid Dispose of Halogenated Liquid Waste react->dispose_liquid clean Clean Work Area decon->clean dispose_solid Dispose of Contaminated Solids clean->dispose_solid remove_ppe Remove PPE clean->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.